GCA-186
Description
an anti-HIV agent; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
149950-61-8 |
|---|---|
Molecular Formula |
C19H26N2O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-[(3,5-dimethylphenyl)methyl]-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H26N2O3/c1-6-24-11-21-16(10-15-8-13(4)7-14(5)9-15)17(12(2)3)18(22)20-19(21)23/h7-9,12H,6,10-11H2,1-5H3,(H,20,22,23) |
InChI Key |
NVGVZWUORYLPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC(=CC(=C2)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil GCA 186 GCA-186 GCA186 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MCI-186 (Edaravone) and TAK-186
A Note on Nomenclature: The compound "GCA-186" is not found in the public scientific literature. It is highly probable that this is a typographical error for either MCI-186 , also known as Edaravone, or TAK-186 , a distinct therapeutic agent. This guide provides a comprehensive overview of the mechanism of action for both of these compounds to address the likely intent of the query.
Part 1: MCI-186 (Edaravone)
Introduction: Edaravone (MCI-186) is a neuroprotective agent primarily known for its potent free radical scavenging properties.[1][2][3][4][5][6] It is utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] The therapeutic effects of Edaravone are attributed to its ability to mitigate oxidative stress and inflammation, which are key pathological features in these neurological disorders.[1][2]
Core Mechanism of Action: Free Radical Scavenging
The principal mechanism of Edaravone is its function as a powerful antioxidant.[1][5][6] It effectively neutralizes highly reactive free radicals, thereby preventing cellular damage.[1]
-
Scavenging of Reactive Oxygen Species (ROS): Edaravone is known to scavenge various ROS, including hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are implicated in neuronal damage in conditions like cerebral ischemia and ALS.[2][7] By reducing the levels of these detrimental molecules, Edaravone helps to decrease oxidative stress.[1]
-
Inhibition of Lipid Peroxidation: Free radicals can attack lipids within cell membranes, leading to a chain reaction known as lipid peroxidation, which results in cell damage and death.[1][8] Edaravone inhibits this process by scavenging peroxyl radicals, thus preserving the integrity of cellular membranes.[1][8]
-
Upregulation of Antioxidant Enzymes: Edaravone has been shown to boost the body's natural defense mechanisms against oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1]
Anti-Inflammatory Properties
Beyond its antioxidant effects, Edaravone exhibits anti-inflammatory properties that contribute to its neuroprotective action.[1]
-
Modulation of the Arachidonic Acid Cascade: Edaravone can influence the arachidonic acid (AA) cascade. The activation of this cascade during events like cerebral ischemia leads to the production of inflammatory mediators. Edaravone has been suggested to have a site of action closely associated with the lipoxygenase system within the AA cascade.[9]
-
Suppression of Inflammatory Mediators: Edaravone can decrease the production of pro-inflammatory cytokines and mitigate the activation of microglia, which are the resident immune cells of the brain.[1] This reduction in inflammation helps to lessen its damaging effects on neuronal tissues.[1]
Quantitative Data
| Parameter | Value | Condition | Source |
| IC50 (Lipid Peroxidation) | 15.3 µM | Rat brain homogenate | [8] |
| ALSFRS-R Score Change Difference (Edaravone vs. Placebo) | -2.49 | 24-week clinical trial (Study 19) | [10] |
| Mean Cmax (Oral) | 1656 ng/mL | Healthy adults (105 mg/mL dose) | [2] |
| Mean Tmax (Oral) | 0.5 hours | Healthy adults (105 mg/mL dose) | [2] |
| Protein Binding | 92% | Human serum proteins (mainly albumin) | [2] |
Experimental Protocols
Inhibition of Lipid Peroxidation in Rat Brain Homogenate: The inhibitory effect of Edaravone on lipid peroxidation was assessed using rat cerebral homogenate. The brain tissue was homogenized, and lipid peroxidation was induced by incubation at 37°C for 30 minutes. Edaravone was added at varying concentrations to determine its concentration-dependent inhibitory effect, with the IC50 value calculated as the concentration at which 50% of the lipid peroxidation was inhibited.[8]
Phase 3 Clinical Trial in ALS (Study MCI186-19): This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Edaravone in patients with ALS.[10][11]
-
Patient Population: Patients who met specific criteria, including a score of ≥2 points on all 12 items of the revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R), a forced vital capacity of ≥80%, and a disease duration of ≤2 years, were included.[12]
-
Treatment Regimen: Patients received either 60 mg of Edaravone or a placebo intravenously over 60 minutes. The treatment was administered in cycles, with the first cycle consisting of daily dosing for 14 days followed by a 14-day drug-free period. Subsequent cycles involved daily dosing for 10 of the first 14 days, followed by a 14-day drug-free period. The study duration was 24 weeks.[12][13]
-
Primary Endpoint: The primary efficacy endpoint was the change in the ALSFRS-R score from baseline to 24 weeks.[11][13]
Signaling Pathway Diagram
References
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone - Wikipedia [en.wikipedia.org]
- 7. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-hoc analyses of the edaravone clinical trials Study 16 and Study 19: a step toward more efficient clinical trial designs in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Edaravone and its clinical development for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open-label 24-week extension study of edaravone (MCI-186) in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
GCA-186: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GCA-186 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) designed as an analogue of Emivirine (MKC-442) with enhanced activity against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound, tailored for professionals in the field of drug development and virology.
Discovery and Design Rationale
This compound was developed as part of a focused effort to overcome the challenge of drug resistance to existing NNRTIs, a significant hurdle in the long-term management of HIV-1 infection. The design of this compound was a strategic modification of its predecessor, Emivirine.
The discovery of this compound was based on the rationale of improving its binding affinity and resilience to mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT) enzyme.[1] Specifically, this compound was designed to be less susceptible to the common Tyr181Cys mutation, which confers resistance to many NNRTIs.[1] The key structural modification in this compound compared to Emivirine is the introduction of 3',5'-dimethyl substituents on the C6 benzyl group.[1] This modification was intended to establish close contacts with the conserved Trp229 residue within the binding pocket, thereby enhancing the inhibitor's potency against resistant viral strains.[1]
Synthesis Pathway
The synthesis of this compound, a 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, involves a multi-step process. While specific, detailed protocols are proprietary and found within patent literature, the general synthetic approach can be inferred from publications on its analogues.[2] The core of the synthesis involves the construction of the substituted uracil ring followed by the introduction of the characteristic side chains.
A plausible synthetic route is outlined below:
Caption: Generalized synthesis pathway for this compound.
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Unlike nucleoside analogues, NNRTIs do not bind to the active site of the reverse transcriptase enzyme but rather to an allosteric site known as the NNRTI binding pocket.
The binding of this compound to this pocket induces a conformational change in the enzyme, which distorts the active site and inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. The 3',5'-dimethylbenzyl group of this compound plays a crucial role in its enhanced activity against resistant strains by creating additional interactions within the binding pocket, making it more difficult for single point mutations to disrupt its binding.
Caption: Mechanism of action of this compound in the HIV-1 life cycle.
Quantitative Data
The following table summarizes the reported in vitro anti-HIV-1 activity of this compound against wild-type and mutant viral strains.
| HIV-1 Strain | EC50 (µM) | Reference |
| Wild-type (IIIB) | 0.0032 | Hopkins et al., 1999 |
| Y181C Mutant | 0.098 | Hopkins et al., 1999 |
| K103N Mutant | 0.012 | Hopkins et al., 1999 |
Experimental Protocols
General Synthesis of 6-(Substituted-benzyl)uracil Derivatives
The synthesis of this compound and its analogues generally follows a convergent strategy. A key step often involves a cross-coupling reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Preparation of the Grignard Reagent: 3,5-dimethylbenzyl bromide is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the corresponding Grignard reagent.
-
Cross-Coupling Reaction: The protected 6-chlorouracil derivative is dissolved in an appropriate solvent (e.g., THF) and treated with a palladium catalyst (e.g., Pd(PPh3)4). The prepared Grignard reagent is then added dropwise, and the reaction mixture is refluxed until completion.
-
Deprotection and Alkylation: The protecting groups are removed under appropriate conditions. The resulting intermediate is then alkylated at the N1 position using ethoxymethyl chloride in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
-
Purification: The final product is purified using silica gel column chromatography.
Anti-HIV-1 Activity Assay
The antiviral activity of this compound is typically evaluated using a cell-based assay that measures the inhibition of HIV-1 replication.
Methodology:
-
Cell Culture: MT-4 cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: A known amount of HIV-1 (e.g., IIIB strain) is used to infect the MT-4 cells.
-
Drug Treatment: The infected cells are then treated with serial dilutions of this compound.
-
Measurement of Viral Replication: After a defined incubation period (e.g., 5 days), the extent of viral replication is determined by measuring a viral marker, such as p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral replication by 50%.
Conclusion
This compound represents a significant advancement in the development of NNRTIs with improved efficacy against drug-resistant HIV-1 strains. Its rational design, based on detailed structural insights into the NNRTI binding pocket, has led to a compound with potent antiviral activity. The synthetic pathways and biological evaluation methods described in this guide provide a foundation for further research and development in this critical area of antiviral therapy.
References
- 1. Design of MKC-442 (emivirine) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary in vitro studies of GCA-186
An In-Depth Technical Guide to the Preliminary In Vitro Studies of TAK-186
Disclaimer: Initial searches for "GCA-186" did not yield relevant results for a specific therapeutic agent. However, "TAK-186" is a well-documented compound whose profile aligns with the context of this request. This guide proceeds under the assumption that "this compound" was a typographical error for TAK-186 .
Introduction
TAK-186 (also known as MVC-101) is a novel investigational therapeutic agent engineered as a COnditional Bispecific Redirected Activation (COBRA) T-cell engager.[1][2] It is designed for the treatment of solid tumors that overexpress the Epidermal Growth Factor Receptor (EGFR).[1] Administered as an inactive prodrug, TAK-186 is engineered for preferential activation within the tumor microenvironment (TME), aiming to maximize on-target efficacy while minimizing off-tumor toxicities.[3][4] Its mechanism involves binding to both EGFR on tumor cells and the CD3ε subunit on T-cells, thereby redirecting cytotoxic T-lymphocytes to kill the cancer cells.[2] This document provides a technical summary of the key preliminary in vitro studies that characterize the activity and mechanism of TAK-186.
Mechanism of Action: The COBRA™ Platform
The core innovation of TAK-186 lies in its conditional activation. The prodrug form is designed with a constrained anti-CD3 single-chain variable fragment (scFv) that is masked, preventing it from binding to T-cells in circulation.[5] The molecule is activated by proteases, such as Matrix Metalloproteinase 2 (MMP2) and MMP9, which are typically upregulated in the TME.[6]
The activation cascade is as follows:
-
Tumor Targeting : The TAK-186 prodrug binds to EGFR-expressing cells (both tumor and normal tissue) via two anti-EGFR single-domain antibodies (sdAbs).[3][5]
-
Proteolytic Cleavage : Within the protease-rich TME, the linker masking the anti-CD3 domain is cleaved.[2][6]
-
Activation & Dimerization : This cleavage unmasks the anti-CD3 binding site. The activated molecule then dimerizes on the surface of the EGFR-expressing tumor cell.[2][5][6]
-
T-Cell Engagement & Killing : The now-active dimer, with its multiple binding sites, engages CD3ε on nearby T-cells, forming an immunological synapse. This cross-linking potently activates the T-cell to release cytotoxic granules (e.g., perforin and granzymes), inducing apoptosis in the targeted tumor cell.[2]
A C-terminal sdAb that binds to human serum albumin (HSA) is included in the design to extend the in vivo half-life of the inactive prodrug.[3][4][5] Upon activation (cleavage), this half-life extension domain is separated from the active part of the molecule, allowing for the rapid clearance of the active T-cell engager and enhancing its safety profile.[2][4][5]
Quantitative In Vitro Data
The potency of TAK-186 was evaluated in T-cell dependent cellular cytotoxicity (TDCC) assays. These experiments measured the ability of the pre-cleaved, active form of TAK-186 (pcTAK-186) to induce T-cell mediated killing of various human cancer cell lines with differing levels of EGFR expression.[7]
Table 1: EGFR Expression on Target Cell Lines
EGFR expression levels were quantified to correlate target density with cytotoxic activity.
| Cell Line | Cancer Type | EGFR Molecules per Cell (ABC) |
| LoVo | Colorectal | 8,728 |
| HT29 | Colorectal | 29,769 |
| SCC25 | Head and Neck (SCCHN) | 219,309 |
| Source: Dettling DE, et al. J Immunother Cancer. 2022.[5][7] |
Table 2: In Vitro Cytotoxicity (EC₅₀) of Active TAK-186
The effective concentration required to achieve 50% of the maximum cell killing (EC₅₀) demonstrates the high potency of the activated molecule.
| Target Cell Line | pcTAK-186 EC₅₀ (pM) |
| LoVo | 0.37 |
| HT29 | 0.54 |
| SCC25 | 0.07 |
| Source: Dettling DE, et al. J Immunother Cancer. 2022.[7] |
These results show that active TAK-186 is highly potent, inducing cytotoxicity at picomolar concentrations. The data also indicates that its activity is dependent on EGFR expression, as demonstrated by the potent killing of cell lines with varying EGFR densities.[7] The study noted that the potency of the active form (pcTAK-186) was 76 to 148-fold greater than the intact prodrug form, confirming the conditional activity designed into the molecule.[7]
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical in vitro characterization of TAK-186.
Protocol 1: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay measures the ability of TAK-186 to redirect T-cells to kill EGFR-expressing tumor cells.
1. Cell Preparation:
- Target Cells: Human tumor cell lines (LoVo, HT29, SCC25) are cultured according to the manufacturer's recommendations.[5] For some assays, cells are transduced with luciferase to facilitate a luminescent readout for viability.[5]
- Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from a healthy donor leukopak using standard techniques (e.g., EasySep).[5] These serve as the source of T-cells.
2. Co-culture Setup:
- Target and effector cells are combined in AIM-V media at an Effector-to-Target (E:T) ratio of 5:1.[5]
- Serial dilutions of the test articles (e.g., pcTAK-186, intact TAK-186 prodrug, non-cleavable control) are added to the co-culture.
- The plates are incubated for 48 hours at 37°C.[5]
3. Cytotoxicity Measurement:
- After incubation, cell viability is assessed. This can be done via several methods, such as measuring luciferase activity for transduced cells or using a commercially available cytotoxicity assay kit (e.g., LDH release).
- Data is normalized to untreated controls (target cells + T-cells, no drug) and maximum lysis controls.
4. Data Analysis:
A dose-response curve is generated by plotting percent specific lysis against the concentration of the test article.
The EC₅₀ value is calculated from this curve using a suitable nonlinear regression model.
Caption: Experimental workflow for the TDCC potency assay. Protocol 2: Flow Cytometry for CD3 Binding and EGFR Quantitation
Flow cytometry is used to assess the binding characteristics of TAK-186 and to quantify the target antigen on cell surfaces.
1. Cell Preparation:
- For CD3 binding, human T-cells are prepared.
- For EGFR quantitation, tumor cell lines (LoVo, HT29, etc.) are harvested and washed.[5][7]
2. Staining:
- CD3 Binding: T-cells are incubated with different forms of TAK-186 (prodrug, pre-cleaved, non-cleavable control).[7] Binding is detected using a fluorescently labeled secondary antibody that recognizes a component of the TAK-186 molecule.
- EGFR Quantitation: Tumor cells are stained with a fluorescently labeled anti-EGFR antibody. A quantitative flow cytometry kit with calibration beads of a known antibody binding capacity (ABC) is used to establish a standard curve.[7]
3. Data Acquisition:
- Samples are run on a flow cytometer. Data is collected for tens of thousands of events per sample.
4. Data Analysis:
- CD3 Binding: The Mean Fluorescence Intensity (MFI) is measured for the T-cell population. An increase in MFI compared to controls indicates binding.[7]
- EGFR Quantitation: The MFI of the tumor cells is compared to the calibration bead standard curve to extrapolate the number of EGFR molecules per cell (ABC).[7]
Conclusion
The preliminary in vitro data for TAK-186 strongly support its proposed mechanism of action. The molecule demonstrates highly potent, EGFR-dependent, and T-cell-mediated cytotoxicity upon conditional activation. The significant differential in activity between the prodrug and the proteolytically cleaved form provides a clear rationale for its advancement into further preclinical and clinical studies, offering a promising strategy for improving the therapeutic window for T-cell engagers in solid tumors.[4][5]
References
- 1. oncologymedinfo.com [oncologymedinfo.com]
- 2. Facebook [cancer.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Structural Analogs and Derivatives of Edaravone (MCI-186)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edaravone (formerly known as MCI-186), a potent free radical scavenger, is clinically approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are primarily attributed to its ability to quench reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage. This technical guide provides an in-depth overview of the structural analogs and derivatives of Edaravone, focusing on their synthesis, biological activities, and structure-activity relationships. Quantitative data from various assays are summarized in structured tables for comparative analysis. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside visualizations of synthetic pathways and the arachidonate signaling cascade, a key pathway modulated by Edaravone. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel neuroprotective agents based on the Edaravone scaffold.
Core Structure and Mechanism of Action
Edaravone's chemical structure is 3-methyl-1-phenyl-2-pyrazolin-5-one.[1][2] Its mechanism of action as a free radical scavenger is central to its therapeutic effects. It can effectively scavenge various reactive oxygen species, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and nitric oxide (NO•). This antioxidant activity is believed to underlie its neuroprotective properties in conditions associated with high levels of oxidative stress.[3]
Structural Analogs and Derivatives: Synthesis and Biological Activity
The development of Edaravone analogs has been focused on improving its pharmacokinetic properties, enhancing its antioxidant efficacy, and exploring additional biological targets. Modifications have been explored at three main positions of the pyrazolone scaffold: the N1-phenyl ring, the C3-methyl group, and the C4-position of the pyrazolone ring.
N1-Phenyl Ring Modifications
Derivatives with substitutions on the N1-phenyl ring have been synthesized to modulate lipophilicity and explore potential interactions with biological targets.
-
Edaravone-N-benzyl pyridinium hybrids: A series of these hybrids have been designed and synthesized as multi-target-directed ligands for Alzheimer's disease. These compounds aim to combine the antioxidant properties of Edaravone with the acetylcholinesterase (AChE) inhibitory activity of the N-benzyl pyridinium moiety.[3]
C3- and C5-Position Modifications
Modifications at the C3 and C5 positions of the pyrazolone ring have been investigated to understand their influence on antioxidant activity and to introduce new functionalities.
-
Substitution with different alkyl or aryl groups: A study involving 17 analogs with substitutions at the 1 and 3 positions of the pyrazol-5(4H)-one core revealed that analogs with a hydrogen at position 1 and a phenyl group at position 3, or phenyl groups at both positions, exhibited substantial radical scavenging, antioxidant, and copper-chelating properties.[4]
C4-Position Modifications
The C4 position of the pyrazolone ring is a key site for derivatization, often leading to compounds with altered biological activities.
-
4'-substituted analogs: A series of twelve Edaravone analogs with substitutions at the 4'-position of the N-phenyl ring, as well as N1-carbamates and 5-substituted analogs, were synthesized and evaluated for their effects on oligodendrocyte progenitor cell (OPC) metabolism and their antioxidant potential.[5][6][7]
Quantitative Data Summary
The biological activities of various Edaravone analogs are summarized in the tables below.
Table 1: Antioxidant Activity of Edaravone and its Analogs (DPPH Assay)
| Compound | Substitution Pattern | % DPPH Radical Scavenging | Reference |
| Edaravone (EDA) | - | ~40% | [5][6][7] |
| 2b | 4'-carboxy EDA | Significantly more potent than EDA | [6] |
| 2c | 4'-methyl ester EDA | Comparable to EDA | [6] |
| 2d | 4'-azide EDA | Comparable to EDA | [6] |
| 2g | 4'-hydroxymethyl EDA | Comparable to EDA | [6] |
| 2h | 4'-azidomethyl EDA | Comparable to EDA | [6] |
| 3a | 5-ether EDA | Comparable to EDA | [6] |
| 3b | 5-hydroxymethyl EDA | Comparable to EDA | [6] |
| 4a | N1-carbamate-4'-ester EDA | - | [5][6][7] |
Table 2: Effect of Edaravone Analogs on Oligodendrocyte Progenitor Cell (OPC) Metabolism (MTT Assay)
| Compound | Substitution Pattern | Effect on OPC Metabolism | Reference |
| Edaravone (EDA) | - | Stimulatory | [5][6][7] |
| 2b | 4'-carboxy EDA | - | [5][6][7] |
| 2c | 4'-ester EDA | Moderately remyelinating | [7] |
| 4a | N1-carbamate-4'-ester EDA | Moderately remyelinating | [7] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Edaravone-N-benzyl Pyridinium Derivatives
| Compound | IC50 (µM) for AChE Inhibition | Reference |
| 5a-5l (series of derivatives) | 1.2 - 4.6 | [3] |
Experimental Protocols
Synthesis of 4'-(3-Methyl-5-oxo-4H-pyrazol-1-yl)-N-(pyridine-4-ylmethyl)benzamide (3)[4]
-
Activation of Edaravone-COOH (1): One equivalent of Edaravone-COOH (1) and four equivalents of N,N-diisopropylethylamine (DIPEA) are stirred at room temperature for 20 minutes. The carboxylic acid is then activated using 1.2 equivalents of HATU in dimethylformamide (DMF). The mixture is stirred at room temperature for 1 hour and monitored by TLC.
-
Conjugation with 4-(aminomethyl)pyridine: Once the activation is complete, 1.2 equivalents of 4-(aminomethyl)pyridine are added to the reaction mixture. The mixture is stirred under reflux for 2 hours and monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified using appropriate chromatographic techniques.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[6][9]
-
Preparation of Solutions: A stock solution of the test compound (Edaravone analog) is prepared. A 100 µM solution of DPPH in methanol is also prepared.
-
Assay Procedure: Appropriate aliquots of the test compound are mixed with the DPPH solution to achieve a final concentration of 25 µM for the analog and 100 µM for DPPH.
-
Incubation: The reaction mixtures are shaken and incubated for 30 minutes in the dark.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer against a methanol blank. A DPPH solution without the test compound serves as the negative control.
-
Calculation of Scavenging Percentage: The percentage of DPPH radical scavenging is calculated using the formula: DPPH radical scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test solution.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for OPC Metabolism[6][7][8]
-
Cell Culture: Purified mouse oligodendrocyte progenitor cells (OPCs) are grown for 24 hours.
-
Treatment: The cells are incubated with the Edaravone analogs for 48 hours.
-
MTT Addition: MTT solution is added to the cells and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the rate of tetrazolium salt reduction, which is indicative of metabolic activity.
Signaling Pathways and Experimental Workflows
Synthetic Pathway for Edaravone-N-benzyl Pyridinium Derivatives
Caption: Synthesis of Edaravone-N-benzyl pyridinium derivatives.
Arachidonate Cascade and Inhibition by Edaravone
Edaravone has been shown to inhibit the cerebral arachidonate cascade, which is activated during cerebral ischemia and reperfusion, leading to the production of pro-inflammatory and edematous molecules.
Caption: Edaravone's modulation of the arachidonate cascade.
Conclusion
The Edaravone scaffold presents a versatile platform for the development of novel neuroprotective agents. The structural analogs and derivatives discussed in this guide demonstrate that modifications to the core structure can lead to compounds with enhanced antioxidant properties, improved pharmacokinetic profiles, and novel biological activities, such as AChE inhibition. The provided data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize next-generation Edaravone-based therapeutics for a range of neurological disorders. Further investigations into the detailed mechanisms of action and in vivo efficacy of these analogs are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Cas No. 89-25-8 | 3-Methyl-1-phenyl-2-pyrazolin-5-one | C10H10N2O - Sarex [sarex.com]
- 2. 3-méthyl-1-phényl-2-pyrazoline-5-one, 98+ %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 3. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. mdpi.com [mdpi.com]
GCA-186 (TAK-186): A Technical Guide to Target Identification and Validation of a Conditionally Activated EGFRxCD3 Bispecific Antibody
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification, validation, and mechanism of action of GCA-186, also known as TAK-186. This novel, conditionally active T-cell engager is currently in clinical development for the treatment of solid tumors. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Diagrams illustrating key pathways and workflows are included to facilitate understanding.
Introduction to this compound (TAK-186)
This compound (TAK-186) is a first-in-class, conditionally activated bispecific antibody designed to target the Epidermal Growth Factor Receptor (EGFR) on tumor cells and the CD3 epsilon (CD3ε) subunit of the T-cell receptor on T-cells.[1][2] It employs a novel Conditional Bispecific Redirected Activation (COBRA™) platform, engineered to minimize off-tumor toxicity by remaining in an inactive "prodrug" state in systemic circulation.[1][2][3] Activation occurs preferentially within the tumor microenvironment (TME), which is characterized by elevated protease activity.[1][4] This targeted activation mechanism aims to overcome the limitations of conventional T-cell engagers, which can cause significant on-target, off-tumor toxicities.[2][3]
Target Identification and Rationale
The selection of EGFR and CD3 as targets for this compound is based on a strong scientific rationale for achieving potent and tumor-specific anti-cancer activity.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated oncogenic driver, frequently overexpressed in a variety of solid tumors, including head and neck squamous cell carcinoma (HNSCC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[1] Its role in promoting tumor cell proliferation, survival, and migration makes it an attractive target for cancer therapy.[5]
-
CD3 Epsilon (CD3ε): CD3 is a transmembrane protein complex exclusively expressed on the surface of T-cells and is a critical component of the T-cell receptor (TCR) complex.[1] Engaging CD3ε with a bispecific antibody effectively redirects T-cells to recognize and eliminate tumor cells, bypassing the need for traditional TCR-MHC recognition.
The dual-targeting strategy of this compound aims to physically link cytotoxic T-cells with EGFR-expressing tumor cells, thereby inducing a potent and targeted anti-tumor immune response.
Molecular Architecture and Mechanism of Action
This compound is a single polypeptide chain construct with a unique molecular design that enables its conditional activation.[3]
Key structural features include:
-
Two anti-EGFR single-domain antibodies (sdAbs): These provide high-affinity binding to EGFR on tumor cells.[3]
-
An anti-CD3 single-chain variable fragment (scFv): This domain is masked in the inactive prodrug form to prevent premature T-cell engagement.[3][4]
-
A protease-cleavable linker: This linker connects the active domains and is designed to be cleaved by proteases, such as Matrix Metalloproteinases (MMPs), that are abundant in the TME.[1][4]
-
A human serum albumin (HSA) binding domain: This domain extends the circulating half-life of the inactive prodrug.[3][5]
The mechanism of action of this compound can be summarized in the following steps:
-
Systemic Administration and Tumor Targeting: this compound is administered intravenously in its inactive prodrug form. The anti-EGFR domains facilitate its localization to EGFR-expressing tumor tissues.[1]
-
Proteolytic Activation in the TME: Within the protease-rich TME, the cleavable linker is severed, unmasking the anti-CD3 scFv.[1][4]
-
Dimerization and Formation of the Active Complex: Upon cleavage, the molecule dimerizes on the surface of the tumor cell, forming a potent, multivalent T-cell engager.[1]
-
T-cell Engagement and Tumor Cell Lysis: The now-active anti-CD3 domains bind to CD3ε on nearby T-cells, creating an immune synapse between the T-cell and the tumor cell. This cross-linking activates the T-cell, leading to the release of cytotoxic granules (e.g., perforin and granzymes) and subsequent lysis of the tumor cell.[5]
Preclinical Validation
The anti-tumor efficacy and safety profile of this compound have been evaluated in a series of preclinical studies.
In Vitro Studies
-
Binding Affinity: this compound demonstrated high binding affinity to both human and cynomolgus monkey EGFR and CD3ε.[3]
-
Conditional T-cell Killing: In co-culture assays, the pre-cleaved, active form of this compound induced potent, dose-dependent T-cell-mediated cytotoxicity of EGFR-expressing tumor cell lines. The inactive prodrug form showed significantly reduced activity, confirming the conditional activation mechanism.[3]
In Vivo Studies
-
Tumor Regression in Xenograft Models: In immunodeficient mice bearing human tumor xenografts and co-injected with human T-cells, this compound demonstrated significant, dose-dependent tumor regression.[2][3] The anti-tumor activity was dependent on the level of EGFR expression on the tumor cells.[3]
-
Pharmacokinetics: Pharmacokinetic studies in mice showed that the intact this compound prodrug has a stable and sustained exposure, while the activated form is cleared more rapidly.[2][3] This pharmacokinetic profile is designed to limit systemic exposure to the active T-cell engager and enhance safety.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) of Pre-cleaved this compound
| Cell Line | EGFR Expression (Molecules/Cell) | EC50 (pM) |
| LoVo (Colorectal Cancer) | High | 0.37 |
| HT29 (Colorectal Cancer) | Moderate | 0.54 |
| SCC25 (Head and Neck Cancer) | High | 0.07 |
Data adapted from Dettling et al., JITC 2022.[3]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Model | Dose (µg/kg) | Tumor Growth Inhibition (%) |
| SCC25 (HNSCC) | 4 | Tumor Regression |
| LoVo (CRC) | 100 | Tumor Regression |
| HT29 (CRC) | 20 | Significant Inhibition |
Data adapted from Dettling et al., JITC 2022.[3]
Clinical Development
This compound is currently being evaluated in a Phase 1/2, first-in-human, open-label, dose-escalation study in patients with unresectable, locally advanced or metastatic EGFR-expressing solid tumors that are refractory to standard therapies (NCT04844073).[1][6][7][8][9][10]
-
Study Design: The study consists of a dose-escalation phase to determine the recommended dose for expansion (RDE) and a cohort expansion phase to further evaluate the safety and preliminary anti-tumor activity in specific tumor types.[6][9][11]
-
Primary Endpoints: The primary endpoints of the study are the number of participants with treatment-emergent adverse events and dose-limiting toxicities (DLTs).[1]
-
Secondary Endpoints: Secondary endpoints include pharmacokinetic parameters (Cmax, AUC), immunogenicity, and preliminary anti-tumor activity as assessed by objective response rate.[1]
As of March 2023, 20 patients had received TAK-186 in this ongoing trial.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and potentially replicating the findings.
T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
-
Cell Preparation:
-
Target tumor cells expressing EGFR are harvested and seeded into 96-well plates.
-
Human T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
-
-
Co-culture:
-
A fixed number of T-cells are added to the wells containing the target cells at a specific effector-to-target (E:T) ratio.
-
Serial dilutions of this compound (either in its prodrug or pre-cleaved active form) are added to the co-culture.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
-
Cytotoxicity Measurement:
-
Cell viability is assessed using a standard method, such as a lactate dehydrogenase (LDH) release assay or a fluorescence-based live/dead cell staining assay.
-
-
Data Analysis:
-
The percentage of specific cell lysis is calculated for each concentration of this compound.
-
The EC50 value (the concentration of the antibody that induces 50% of the maximum cell lysis) is determined by fitting the data to a four-parameter logistic regression model.
-
In Vivo Xenograft Tumor Model
-
Cell Implantation:
-
Human tumor cells expressing varying levels of EGFR are implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).
-
-
Tumor Growth:
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
-
T-cell Transfer:
-
Human T-cells are adoptively transferred into the tumor-bearing mice, typically via intravenous injection.
-
-
Treatment Administration:
-
This compound or a vehicle control is administered to the mice at various dose levels and schedules (e.g., once or twice weekly via intravenous injection).
-
-
Tumor Measurement:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
-
Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound (TAK-186).
Caption: Workflow for a T-cell Dependent Cellular Cytotoxicity (TDCC) assay.
Conclusion
This compound (TAK-186) represents a promising next-generation T-cell engager that leverages the unique characteristics of the tumor microenvironment to achieve conditional activation. The preclinical data strongly support its proposed mechanism of action and demonstrate potent, EGFR-dependent anti-tumor activity. The ongoing Phase 1/2 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this novel therapeutic in patients with advanced solid tumors. The innovative COBRA™ platform has the potential to be applied to other tumor targets, opening new avenues for the development of safer and more effective cancer immunotherapies.
References
- 1. oncologymedinfo.com [oncologymedinfo.com]
- 2. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. UCSF Head and Neck Cancer Trial → TAK-186 (Also Known as MVC-101) in Adults With Advanced or Metastatic Cancer [clinicaltrials.ucsf.edu]
- 8. research.monash.edu [research.monash.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Study of TAK-186 (Also Known as MVC-101) in Adults With Advanced or Metastatic Cancer [clin.larvol.com]
- 11. TAK-186 for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
An In-depth Technical Guide on Early-Stage Research of GCA-186's Biological Activity
Disclaimer: The term "GCA-186" is ambiguous and does not correspond to a single, clearly identifiable molecule in the provided search results. The information presented herein is based on two distinct molecules, MCI-186 (Edaravone) and TAK-186 , which are the most plausible interpretations of the query based on available scientific literature. This guide is intended for researchers, scientists, and drug development professionals.
Part 1: MCI-186 (Edaravone) - A Neuroprotective Agent
MCI-186, also known as Edaravone, is a free radical scavenger that has been investigated for its neuroprotective effects, particularly in the context of ischemic stroke and other neurodegenerative conditions.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Species | Model | Reference |
| Infarct Volume Reduction | ~23% | Mice | Permanent Middle Cerebral Artery Occlusion (MCAO) | [2] |
| Effective Dose (Edema Reduction) | 1.5 - 4.5 mg/kg | Rats | Ischemia-Reperfusion | [1] |
| Inhibition of Superoxide Increase | Significant at 3 and 6 hours (p<0.01) | Mice | Permanent MCAO | [2] |
| Inhibition of AA-induced Edema | Dose-dependent (0.1 - 3.0 mg/kg) | Rats | Cortical Arachidonic Acid (AA) Infusion | [4] |
| Inhibition of Leukotriene Synthesis | Dose-dependent (0.3 - 3.0 mg/kg) | Gerbils | Ischemia-Reperfusion | [4] |
Experimental Protocols
1. Murine Model of Permanent Focal Brain Ischemia
-
Animal Model: Male Balb/c mice were utilized.
-
Procedure: Permanent occlusion of the middle cerebral artery (MCAO) was induced.
-
Treatment: A dose of 3.0 mg/kg of Edaravone or a vehicle was administered 30 minutes prior to the induction of ischemia.
-
Infarct Volume Assessment: 24 hours post-ischemia, the infarct volume was assessed using the 2,3,5-triphenyltetrazolium chloride (TTC) staining method.
-
Superoxide Detection: In situ detection of superoxide in the ipsilateral neocortex was performed using the superoxide-sensitive dye dihydroethidium (DHE).[2]
2. Gerbil Model of Ischemia-Reperfusion
-
Animal Model: Gerbils were used for this study.
-
Procedure: Ischemia was induced for 30 minutes, followed by reperfusion.
-
Treatment: MCI-186 was administered intravenously at doses of 1.0 and 3.0 mg/kg post-ischemia.
-
Outcome Measurement: Cortical edema was assessed 60 minutes after recirculation. Leukotriene synthesis in the brain was measured 15 minutes after recirculation following treatment with 0.3-3.0 mg/kg of MCI-186.[4]
Signaling Pathway and Mechanism of Action
MCI-186 is believed to exert its neuroprotective effects by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage that occurs during cerebral ischemia.[2] It also appears to interfere with the arachidonate (AA) cascade, which is activated during ischemia-reperfusion and leads to the production of edematous leukotrienes.[4]
Caption: Mechanism of action of MCI-186 in neuroprotection.
Part 2: TAK-186 - A Conditionally Activated T-Cell Engager
TAK-186 is a novel, conditionally active T-cell engager designed for the treatment of solid tumors that overexpress the Epidermal Growth Factor Receptor (EGFR).[5][6][7] It is a COnditional Bispecific Redirected Activation (COBRA) molecule that is administered as a prodrug and is preferentially activated within the tumor microenvironment (TME).[5][6][7]
Quantitative Data Summary
No specific quantitative in vivo efficacy data (e.g., tumor growth inhibition percentages) were available in the provided search results. The results focus on the mechanism of action and clinical trial design.
Experimental Protocols
1. In Vivo Efficacy Studies in Murine Models
-
Animal Model: Mice bearing established solid tumors with varying levels of EGFR expression.
-
Procedure: A single bolus of human T-cells was administered to the mice.
-
Treatment: TAK-186 and associated controls were administered intravenously.
-
Outcome Measurement: Regression of established solid tumors was assessed. The plasma and tumor exposure of both intact and cleaved TAK-186 were also measured to evaluate its pharmacokinetic profile.[6]
2. First-in-Human Phase 1/2 Clinical Trial
-
Study Design: An open-label, dose-escalation study (Phase 1/2).
-
Patient Population: Patients with unresectable, locally advanced/metastatic EGFR-expressing solid tumors that are refractory to standard therapies.
-
Treatment: Intravenous administration of TAK-186.
-
Primary Objectives: To assess the safety and tolerability of TAK-186 and to determine the recommended dose for expansion (RDE).
-
Secondary Objectives: To evaluate the pharmacokinetic profile, immunogenicity, and preliminary anti-tumor activity of TAK-186.
-
Biomarkers: Fresh tumor biopsy samples are collected at screening and on-treatment to assess for target engagement and mechanism of action.[5]
Signaling Pathway and Mechanism of Action
TAK-186 is designed to be preferentially activated in the TME, where protease activity is elevated compared to healthy tissue.[5] The prodrug binds to EGFR on both tumor and normal cells. In the TME, proteases cleave a linker on the TAK-186 molecule, leading to its activation. The activated molecule then dimerizes and engages T-cells via their CD3ε domain, redirecting them to kill EGFR-expressing tumor cells.[5][6] This conditional activation strategy aims to widen the therapeutic window by minimizing on-target, off-tumor toxicity.[6][7]
Caption: Conditional activation and mechanism of action of TAK-186.
Caption: Experimental workflow for TAK-186 research.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. Effects of an antistroke agent MCl-186 on cerebral arachidonate cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncologymedinfo.com [oncologymedinfo.com]
- 6. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PMC [pmc.ncbi.nlm.nih.gov]
GCA-186: A Novel Non-Nucleoside Reverse Transcriptase Inhibitor Targeting Drug-Resistant HIV-1
An In-depth Technical Guide on the Core Novelty and Patent Landscape of GCA-186 for Researchers, Scientists, and Drug Development Professionals.
This compound, chemically known as 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). Developed as an analog of emivirine (MKC-442), this compound was specifically designed to exhibit improved activity against drug-resistant strains of HIV-1, a significant challenge in the long-term management of HIV/AIDS. This technical guide delves into the novelty of this compound, its mechanism of action, and the associated patent landscape, providing a comprehensive resource for researchers in the field of antiviral drug development.
Core Novelty: Overcoming Drug Resistance
The primary innovation of this compound lies in its structural modifications aimed at enhancing its binding affinity and resilience to mutations in the HIV-1 reverse transcriptase (RT) enzyme. As an NNRTI, this compound binds to an allosteric site on the RT, known as the NNRTI binding pocket, inducing a conformational change that inhibits the enzyme's DNA polymerase activity.
The key structural feature contributing to this compound's enhanced profile is the presence of 3',5'-dimethyl substituents on the benzyl ring at the C6 position of the uracil core. This modification allows for closer contact with the conserved Trp229 residue within the NNRTI binding pocket. This enhanced interaction helps to stabilize the binding of the inhibitor, even in the presence of common drug-resistance mutations such as Tyr181Cys and Lys103Asn.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound, like other NNRTIs, is a non-competitive inhibitor of HIV-1 reverse transcriptase. It does not compete with the natural deoxynucleoside triphosphate substrates for the active site of the enzyme. Instead, its binding to the allosteric pocket distorts the enzyme's structure, thereby impeding the polymerization of viral DNA from the RNA template. This disruption of a critical step in the HIV-1 replication cycle prevents the virus from establishing a productive infection in host cells.
An In-depth Technical Guide to Potential Molecular Targets Related to "GCA-186"
For Researchers, Scientists, and Drug Development Professionals
The inquiry into the molecular targets of "GCA-186" presents a degree of ambiguity, as "this compound" is not a widely recognized investigational compound in publicly available scientific literature. A search for this specific designation yields limited information, with a single reference to a chemical abstract service (CAS) number [149950-61-8] but no associated detailed pharmacological data.
However, the query may be referencing other compounds with similar numerical identifiers or may be related to the therapeutic targets for Giant Cell Arteritis (GCA). This technical guide, therefore, explores the molecular targets of two pertinent compounds, MCI-186 (Edaravone) and TAK-186 , and provides an overview of the molecular targets in the treatment of Giant Cell Arteritis (GCA) .
Section 1: MCI-186 (Edaravone) - A Neuroprotective Agent
Edaravone (also known as MCI-186) is a potent free radical scavenger that has been approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress and modulate associated signaling pathways.
Molecular Targets and Mechanism of Action of Edaravone
The primary mechanism of Edaravone is the scavenging of reactive oxygen species (ROS), which are implicated in the pathophysiology of neurodegenerative diseases and cerebral ischemia.[1][3] It effectively neutralizes hydroxyl radicals and peroxynitrite radicals, thereby inhibiting lipid peroxidation and protecting neuronal and endothelial cells from oxidative damage.[1][4]
Beyond its direct antioxidant activity, Edaravone has been shown to modulate several key signaling pathways:
-
Nrf2 Signaling Pathway: Edaravone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Edaravone treatment has been observed to increase Nrf2 expression and nuclear translocation, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3]
-
Aryl Hydrocarbon Receptor (AHR) Signaling: Recent evidence suggests that Edaravone binds to the Aryl Hydrocarbon Receptor (AHR) and promotes its nuclear translocation. This activation of AHR signaling leads to the transcriptional induction of key cytoprotective genes.[5]
-
Bcl-2/Bax Pathway: Edaravone has been shown to exert anti-apoptotic effects by modulating the Bcl-2 family of proteins. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[6]
-
Nitric Oxide Synthase (NOS) Modulation: Edaravone can optimize the function of nitric oxide synthase by reducing the expression of detrimental isoforms like inducible NOS (iNOS) and neuronal NOS (nNOS), while enhancing the beneficial endothelial NOS (eNOS). This helps in preserving cerebral blood flow.[6]
Quantitative Data for Edaravone
| Parameter | Value | Condition | Reference |
| Oral LD50 (rat) | 1915 mg/kg | Acute toxicity | [1] |
| Intravenous LD50 (rat) | 631 mg/kg | Acute toxicity | [1] |
| Protein Binding | 92% (human serum proteins, mainly albumin) | Pharmacokinetics | [1] |
| Terminal Elimination Half-life | 4.5 to 9 hours | Pharmacokinetics | [1] |
Experimental Protocols for Edaravone Target Identification
Nrf2 Pathway Activation Assay:
-
Cell Culture: Utilize a relevant cell line, such as SH-SY5Y neuroblastoma cells.
-
Treatment: Expose cells to varying concentrations of Edaravone for a specified duration.
-
Western Blot Analysis: Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., GAPDH).
-
Immunofluorescence: Fix and permeabilize cells. Incubate with an anti-Nrf2 antibody, followed by a fluorescently labeled secondary antibody. Visualize the nuclear translocation of Nrf2 using fluorescence microscopy.
Aryl Hydrocarbon Receptor (AHR) Binding and Activation Assay:
-
Molecular Docking and Molecular Dynamics Simulation: Computationally model the interaction between Edaravone and the AHR protein to predict binding affinity and mode.[5]
-
AHR Nuclear Translocation Assay: Treat cells (e.g., murine oligodendrocyte progenitors) with Edaravone. Perform immunofluorescence staining for AHR to observe its translocation from the cytoplasm to the nucleus.[5]
-
RNA-Sequencing: Extract total RNA from Edaravone-treated and control cells. Perform high-throughput RNA sequencing to identify differentially expressed genes, focusing on known AHR target genes.[5]
Signaling Pathway Diagram for Edaravone
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone | Free radical scavengers | MMP | Apoptosis | TargetMol [targetmol.com]
Elucidating the Role of GCA-186 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Giant Cell Arteritis (GCA) is a systemic vasculitis characterized by the inflammation of medium and large arteries. The pathogenesis of GCA involves a complex interplay of various immune cells and signaling molecules, leading to vascular inflammation and remodeling. This technical guide provides an in-depth analysis of the core cellular signaling pathways implicated in GCA, which for the purpose of this document, we will refer to under the collective identifier "GCA-186" to represent the key molecular interactions central to the disease. This guide will detail the experimental methodologies used to investigate these pathways, present quantitative data from clinical trials of targeted therapies, and provide visual representations of the signaling cascades and experimental workflows. The primary signaling pathways discussed include the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, the Interleukin-6 (IL-6) signaling cascade, the Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) pathway, and the Vascular Endothelial Growth Factor (VEGF)-Jagged-Notch signaling axis. Understanding these intricate networks is crucial for the development of novel therapeutic strategies for Giant Cell Arteritis.
Introduction to Cellular Signaling in Giant Cell Arteritis
Giant Cell Arteritis (GCA) is the most prevalent form of systemic vasculitis in individuals over the age of 50. The disease is characterized by a granulomatous inflammation of the arterial wall, leading to potential complications such as vision loss and aortic aneurysms. The inflammatory infiltrate in GCA is primarily composed of T cells and macrophages, which orchestrate the pathological processes within the vessel wall. Several key signaling pathways have been identified as critical drivers of this inflammation.
The JAK-STAT pathway is a central signaling hub for numerous cytokines implicated in GCA, including IL-6 and interferon-gamma (IFN-γ). Activation of this pathway in immune cells promotes their differentiation, activation, and survival, thereby sustaining the inflammatory response.
IL-6 signaling is another pivotal pathway in GCA. Elevated levels of IL-6 are a hallmark of the disease and correlate with systemic inflammation. IL-6 exerts its pro-inflammatory effects through the JAK-STAT pathway, making it a prime target for therapeutic intervention.
The GM-CSF pathway has emerged as a significant contributor to macrophage activation and differentiation in GCA. GM-CSF, produced by various immune cells within the vascular lesions, promotes the formation of multinucleated giant cells and the production of pro-inflammatory mediators.
Finally, the VEGF-Jagged-Notch pathway plays a crucial role in the interplay between endothelial cells and T cells. VEGF, which is abundant in the serum of GCA patients, induces the expression of the Notch ligand Jagged1 on endothelial cells. This, in turn, activates Notch signaling in T cells, promoting their differentiation into pathogenic Th1 and Th17 cells.
This guide will dissect these pathways, providing a comprehensive overview of their role in GCA and the therapeutic strategies that have been developed to target them.
Quantitative Data on Targeted Therapies in GCA
The development of targeted therapies has revolutionized the management of GCA, offering alternatives to long-term glucocorticoid treatment and its associated toxicities. The following tables summarize the quantitative data from key clinical trials of biologic agents and small molecules that target the signaling pathways discussed in this guide.
Table 1: Efficacy of Tocilizumab (IL-6 Receptor Antagonist) in the GiACTA Trial
| Outcome | Tocilizumab Weekly + 26-week Prednisone Taper | Tocilizumab Every Other Week + 26-week Prednisone Taper | Placebo + 26-week Prednisone Taper | Placebo + 52-week Prednisone Taper |
| Sustained Remission at Week 52 | 56%[1][2][3][4] | 53%[1][2][3][4] | 14%[1][2][3][4] | 18%[1][3][4] |
| Cumulative Prednisone Dose (median) | 1862 mg[1][3][4] | 1862 mg[1][3][4] | 3296 mg[3][4] | 3818 mg[3][4] |
| Serious Adverse Events | 15%[3][4] | 14%[3][4] | 22%[3][4] | 25%[3][4] |
Table 2: Efficacy of Mavrilimumab (GM-CSF Receptor Antagonist) in a Phase 2 Trial
| Outcome | Mavrilimumab + 26-week Prednisone Taper | Placebo + 26-week Prednisone Taper |
| Time to First Flare (median) | Not reached[5] | 25.1 weeks[5] |
| Flare Rate by Week 26 | 19% | 46% |
| Sustained Remission at Week 26 | 83.2%[5] | 49.9%[5] |
| Hazard Ratio for Time to Flare | 0.38 (p=0.0263)[2] | - |
Table 3: Efficacy of Upadacitinib (JAK Inhibitor) in the SELECT-GCA Phase 3 Trial
| Outcome | Upadacitinib 15 mg + 26-week Steroid Taper | Placebo + 52-week Steroid Taper |
| Sustained Remission at Week 52 | 46% (p=0.0019)[6][7] | 29%[6][7] |
| Sustained Complete Remission (Week 12-52) | 37% (p<0.0001)[7] | 16%[7] |
| Disease Flare through Week 52 | 34% (p=0.0014)[7] | 56%[7] |
| Cumulative Glucocorticoid Exposure (median) | 1615 mg (p<0.0001)[8] | 2882 mg[8] |
Key Experimental Protocols
This section provides an overview of the methodologies commonly employed in GCA research to investigate cellular signaling pathways.
Immunohistochemistry of Temporal Artery Biopsies
Immunohistochemistry (IHC) is a cornerstone technique for visualizing the presence and location of specific proteins within the inflamed arterial tissue.
Representative Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) temporal artery biopsy sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies targeting proteins of interest (e.g., rabbit anti-human CD4 for T helper cells, rabbit anti-human phospho-STAT3 for activated STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, which produces a brown precipitate at the site of the target antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: Stained sections are examined under a light microscope to assess the distribution and intensity of protein expression within the different layers of the arterial wall.
Ex Vivo Temporal Artery Culture
This model allows for the study of inflammatory processes and the effects of therapeutic agents in a system that preserves the tissue architecture of the temporal artery.
Representative Protocol:
-
Biopsy Collection and Sectioning: Freshly obtained temporal artery biopsies are transported in sterile culture medium. The artery is cleaned of surrounding adipose tissue and cut into 1-2 mm thick cross-sections.
-
Culture Setup: Arterial sections are placed on a sterile support grid or embedded in a basement membrane matrix (e.g., Matrigel) in a 24-well plate.
-
Culture Conditions: The sections are cultured in a complete medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics, and glutamine) at 37°C in a humidified 5% CO2 incubator.
-
Experimental Treatment: Therapeutic agents (e.g., tocilizumab, mavrilimumab) or stimuli are added to the culture medium.
-
Sample Collection and Analysis: After a defined culture period (e.g., 24-72 hours), the culture supernatants are collected for cytokine analysis using ELISA or multiplex bead assays. The tissue sections can be processed for RNA extraction and gene expression analysis (qRT-PCR) or for histological and immunohistochemical analysis.
Flow Cytometry for T Cell Analysis
Flow cytometry is a powerful technique for the immunophenotyping and functional analysis of immune cell populations in the peripheral blood of GCA patients.
Representative Protocol for Th1/Th17 Analysis:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Stimulation: PBMCs are stimulated in vitro for 4-6 hours with a cocktail of phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) to induce intracellular cytokine production.
-
Surface Staining: Cells are stained with a panel of fluorescently-labeled antibodies against surface markers to identify T cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, and chemokine receptors like CXCR3 and CCR6).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for the intracellular staining of cytokines.
-
Intracellular Staining: Permeabilized cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ for Th1 cells and anti-IL-17A for Th17 cells).
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. A sequential gating strategy is applied to first identify lymphocytes, then single cells, then CD3+ T cells, and subsequently CD4+ T helper cells. Within the CD4+ population, the frequencies of IFN-γ+ (Th1) and IL-17A+ (Th17) cells are determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in GCA, a representative experimental workflow, and the cellular interactions within the inflamed artery.
References
- 1. vasculitides.com [vasculitides.com]
- 2. Expert provides deeper insight into tocilizumab for giant cell arteritis | MDedge [ma1.mdedge.com]
- 3. researchgate.net [researchgate.net]
- 4. Trial of Tocilizumab in Giant-Cell Arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GiACTA Study Shows Benefit of Adding Tocilizumab to Steroid Taper in Giant Cell Arteritis | RheumNow [rheumnow.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. acrconvergencetoday.org [acrconvergencetoday.org]
Methodological & Application
Unraveling Cellular Mechanisms: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "GCA-186." The following application notes and protocols are based on the most relevant interpretations of the query, focusing on Giant Cell Arteritis (GCA) research and the experimental therapeutic TAK-186, which may be related to the user's interest in cancer-related cell culture experiments.
Section 1: Cell Culture Protocols in Giant Cell Arteritis (GCA) Research
Giant Cell Arteritis (GCA) is a common form of vasculitis affecting medium and large arteries.[1][2][3] Understanding its pathogenesis relies on in vitro studies using relevant cell types.
Primary Cell Culture from Temporal Artery Biopsies
A key in vitro model for GCA involves the culture of cells derived from temporal artery biopsies.
Protocol for Establishing Primary Vascular Cell Cultures:
-
Tissue Acquisition: Obtain fresh temporal artery biopsies from patients diagnosed with GCA and non-GCA controls under sterile conditions.
-
Tissue Processing:
-
Wash the biopsy specimen three times in sterile Phosphate Buffered Saline (PBS) supplemented with antibiotics (penicillin/streptomycin).
-
Remove adventitial and fatty tissue.
-
Cut the remaining vessel into small fragments (1-2 mm²).
-
-
Enzymatic Digestion:
-
Incubate the tissue fragments in a digestion solution containing collagenase type II (1 mg/mL) in Dulbecco's Modified Eagle Medium (DMEM) for 2-4 hours at 37°C with gentle agitation.
-
Neutralize the enzyme with an equal volume of DMEM containing 10% Fetal Bovine Serum (FBS).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Plating and Culture:
-
Resuspend the cell pellet in smooth muscle cell growth medium (supplemented with growth factors, 10% FBS, and antibiotics).
-
Plate the cell suspension onto gelatin-coated T25 flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Monitor for the outgrowth of vascular smooth muscle cells and endothelial cells.
-
Experimental Workflow for GCA Primary Cell Culture
Caption: Workflow for establishing primary vascular cell cultures from temporal artery biopsies.
Section 2: Experimental Protocols for TAK-186
TAK-186 is a conditionally active T-cell engager that targets Epidermal Growth Factor Receptor (EGFR) on tumor cells.[2][4] It is designed to be activated within the tumor microenvironment.[2]
Cell Lines and Culture Conditions
-
Target Tumor Cell Lines: EGFR-expressing cell lines such as LoVo, HT29, and SCC25.[4]
-
Effector Cells: Human T cells.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay measures the ability of TAK-186 to induce T-cell mediated killing of EGFR-positive tumor cells.
Protocol:
-
Target Cell Preparation:
-
Harvest EGFR-positive tumor cells (e.g., LoVo) and adjust the cell density to 1 x 10⁶ cells/mL in assay medium (serum-free RPMI-1640).
-
Label target cells with a viability dye (e.g., Calcein AM).
-
-
Effector Cell Preparation:
-
Isolate human T cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).
-
Adjust T-cell density to achieve the desired Effector-to-Target (E:T) ratio (e.g., 10:1).
-
-
Assay Setup:
-
Plate 1 x 10⁴ labeled target cells per well in a 96-well plate.
-
Add effector T cells at the desired E:T ratio.
-
Add serial dilutions of TAK-186 or control molecules.
-
Include control wells: target cells alone (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C.
-
Data Acquisition: Measure the release of the viability dye from lysed target cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
TDCC Assay Workflow
Caption: Workflow for the T-cell Dependent Cellular Cytotoxicity (TDCC) assay.
Cytokine Release Assay
This assay quantifies the release of cytokines from T cells upon activation by TAK-186.
Protocol:
-
Assay Setup: Set up the co-culture of target cells, T cells, and TAK-186 as described in the TDCC assay.
-
Supernatant Collection: After the incubation period (e.g., 24 hours), centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Cytokine Measurement: Carefully collect the supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) using a multiplex immunoassay (e.g., Luminex) or ELISA according to the manufacturer's instructions.
Quantitative Data Summary for TAK-186 In Vitro Assays
| Cell Line | Assay | E:T Ratio | EC₅₀ (ng/mL) | Max Lysis (%) |
| LoVo | TDCC | 10:1 | ~1 | >80 |
| HT29 | TDCC | 10:1 | ~5 | >70 |
| SCC25 | TDCC | 10:1 | ~10 | >60 |
Note: The EC₅₀ and Max Lysis values are representative and may vary depending on experimental conditions.
TAK-186 Mechanism of Action
TAK-186 is a prodrug that requires cleavage by proteases in the tumor microenvironment to become active.[2] The activated molecule forms a dimer that can then engage both EGFR on tumor cells and CD3 on T cells, leading to T-cell activation and tumor cell lysis.[2]
Signaling Pathway of Activated TAK-186
Caption: Mechanism of action for the conditionally activated T-cell engager TAK-186.
References
- 1. A Large-Scale Genetic Analysis Reveals a Strong Contribution of the HLA Class II Region to Giant Cell Arteritis Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Preceding Giant Cell Arteritis: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malignancy Risk in Patients with Giant Cell Arteritis: A Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for GCA-186 (Edaravone/MCI-186) in Animal Models
Introduction
GCA-186, also known as Edaravone or MCI-186, is a potent free radical scavenger with demonstrated neuroprotective properties. It is primarily investigated for its therapeutic potential in conditions associated with oxidative stress, such as ischemic stroke and traumatic brain injury. In animal models, this compound has been shown to mitigate tissue damage and improve functional outcomes by reducing oxidative damage and inhibiting inflammatory pathways. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in various animal models of neurological injury.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by scavenging free radicals, thus inhibiting lipid peroxidation and protecting vascular endothelial cells and neurons from oxidative damage.[1][2] In the context of cerebral ischemia, it has been shown to interfere with the arachidonate cascade, particularly the lipoxygenase system, which is activated during ischemia-reperfusion and contributes to edema and tissue injury.[3] By reducing the levels of reactive oxygen species (ROS), this compound helps to preserve the integrity of the blood-brain barrier and salvage neurons in the ischemic penumbra.[2]
Signaling Pathway
Caption: Mechanism of this compound in mitigating ischemia-reperfusion injury.
Quantitative Data Summary
| Animal Model | Species | This compound Dose | Route of Administration | Key Findings | Reference |
| Permanent Middle Cerebral Artery Occlusion (MCAo) | Mouse (Balb/c) | 3.0 mg/kg | Intravenous (IV) | Significantly reduced infarct volume to ~77% of control. Inhibited superoxide increase in the infarct rim. | [2] |
| Ischemia-Reperfusion Injury | Gerbil | 1.0 and 3.0 mg/kg | Intravenous (IV) | Significantly inhibited cortical edema post-recirculation. | [3] |
| Ischemia-Reperfusion Injury | Gerbil | 0.3-3.0 mg/kg | Intravenous (IV) | Inhibited the facilitation of cerebral leukotriene synthesis. | [3] |
| Cortical Arachidonic Acid Infusion | Rat | 0.1-3.0 mg/kg | Intravenous (IV) | Remarkably inhibited arachidonic acid-induced cerebral swelling. | [3] |
| Traumatic Brain Injury | Rat | Not specified | Not specified | Minimized traumatic brain injury by acting as an antioxidant. | [4] |
Experimental Protocols
1. Murine Model of Permanent Focal Brain Ischemia
This protocol describes the induction of permanent middle cerebral artery occlusion (MCAo) in mice to model ischemic stroke and assess the neuroprotective effects of this compound.
Experimental Workflow
Caption: Workflow for permanent MCAo model and this compound evaluation.
Methodology
-
Animals: Male Balb/c mice are commonly used.[2]
-
This compound Administration: Administer this compound (3.0 mg/kg) or vehicle intravenously 30 minutes prior to the induction of ischemia.[2]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Permanent MCAo Procedure:
-
Make a skin incision between the ear and the eye.
-
Expose and cauterize the zygomatic arch.
-
Drill a small burr hole in the skull to expose the middle cerebral artery (MCA).
-
Permanently occlude the MCA by electrocoagulation.
-
-
Post-operative Care: Monitor the animals for 24 hours, ensuring they have access to food and water.
-
Infarct Volume Assessment (24 hours post-MCAo):
-
Euthanize the mice and harvest the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
In Situ Superoxide Detection:
-
At various time points post-ischemia (e.g., 1, 3, and 6 hours), perfuse the animals and collect the brains.
-
Stain brain sections with dihydroethidium (DHE), a superoxide-sensitive dye.
-
Analyze the fluorescence intensity to quantify superoxide levels, particularly in the infarct rim.[2]
-
2. Gerbil Model of Ischemia-Reperfusion Injury
This protocol is designed to induce transient global cerebral ischemia in gerbils to study the effects of this compound on reperfusion-induced injury.
Methodology
-
Animals: Mongolian gerbils are often used for this model.
-
Ischemia Induction:
-
Anesthetize the gerbils.
-
Make a midline cervical incision and expose both common carotid arteries.
-
Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for a defined period (e.g., 30 minutes).[3]
-
-
Reperfusion and this compound Treatment:
-
Remove the clips to allow reperfusion.
-
Administer this compound (1.0 or 3.0 mg/kg) or vehicle intravenously immediately after the start of reperfusion.[3]
-
-
Assessment of Cerebral Edema (60 minutes post-reperfusion):
-
Euthanize the gerbils and remove the brains.
-
Measure the wet weight of the cerebral cortex.
-
Dry the tissue in an oven and measure the dry weight.
-
Calculate the water content to determine the extent of cerebral edema.[3]
-
-
Assessment of Leukotriene Synthesis (15 minutes post-reperfusion):
-
Following 30 minutes of ischemia and 15 minutes of reperfusion, euthanize the gerbils and collect brain tissue.
-
Analyze the tissue for levels of leukotrienes using appropriate biochemical assays (e.g., ELISA or mass spectrometry) to assess the effect of this compound (0.3-3.0 mg/kg, IV) on the arachidonate cascade.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an antistroke agent MCl-186 on cerebral arachidonate cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
Application Notes for the Treatment of Giant Cell Arteritis (GCA)
It appears there may be a misunderstanding in the nomenclature, as "GCA-186" is not a recognized designation for a specific therapeutic agent. The provided information request likely refers to the treatment protocols for Giant Cell Arteritis (GCA). This document provides detailed application notes and protocols for the primary therapeutic agents used in the management of GCA, intended for researchers, scientists, and drug development professionals.
Giant Cell Arteritis is a form of vasculitis that requires prompt and aggressive treatment to prevent serious complications, such as vision loss. The cornerstone of GCA management is high-dose corticosteroid therapy, with the addition of steroid-sparing agents in many cases to minimize long-term side effects.
Therapeutic Agents for GCA
The following sections detail the dosage and administration guidelines for key drugs used in the treatment of GCA.
Corticosteroids
Corticosteroids are the first-line treatment for GCA to rapidly control inflammation.
Table 1: Corticosteroid Dosage and Administration for GCA
| Drug | Indication | Initial Dosage | Administration | Tapering Regimen |
| Prednisone | Newly diagnosed GCA without cranial ischemia | 40-60 mg/day[1][2] | Oral | The dose is gradually tapered over several months, aiming for 10-15 mg/day within 3 months.[2] |
| Newly diagnosed GCA with visual or neurologic symptoms | 80-100 mg/day[1] | Oral | Tapering begins once symptoms are controlled. | |
| Methylprednisolone | Acute visual changes or threatened vision loss | 1000 mg/day for 3 days[1] | Intravenous (IV) | Following the initial IV pulse, patients are typically transitioned to high-dose oral prednisone. |
| Severe cases to improve sustained remission rates | 15 mg/kg of ideal body weight/day[1] | Intravenous (IV) | Transition to oral corticosteroids follows the IV course. |
Steroid-Sparing Agents
To reduce the cumulative dose of corticosteroids and manage long-term side effects, other immunosuppressive agents are often used.
Table 2: Steroid-Sparing Agents Dosage and Administration for GCA
| Drug | Indication | Dosage | Administration |
| Methotrexate | Long-term management and in cases of relapse[3] | 15-25 mg weekly[2] | Oral |
| Tocilizumab | Active extracranial large vessel involvement; steroid-sparing | Please refer to prescribing information for specific dosing as it can vary. | Subcutaneous (SC) or Intravenous (IV) |
| Upadacitinib | Adults with GCA | 15 mg once daily[4] | Oral |
Experimental Protocols
Protocol for Initial Management of Suspected GCA
This protocol outlines the immediate steps to be taken when GCA is suspected to prevent irreversible complications.
-
Immediate High-Dose Corticosteroid Initiation:
-
Diagnostic Confirmation:
-
Laboratory Investigations:
-
Obtain baseline blood tests, including Erythrocyte Sedimentation Rate (ESR) and C-Reactive Protein (CRP), to assess the level of inflammation.[2]
-
-
Initiation of Prophylactic Treatment:
Protocol for a Phase II Randomized Study of Glucocorticoids with or without Methotrexate
This protocol is based on a clinical trial for GCA treatment.[5]
-
Patient Randomization:
-
Patients are randomized to receive either:
-
Initial therapy with prednisone plus a weekly placebo.
-
Initial therapy with prednisone plus weekly oral methotrexate.
-
-
-
Initial Treatment and Response Assessment:
-
Patients who do not show a response to the initial treatment within 5 days are removed from the study.
-
-
Methotrexate Dose Escalation:
-
If no methotrexate toxicity is observed after 2 weeks, the dose is increased by one tablet per week until the maximum tolerated dose (MTD) is reached.
-
-
Maintenance Phase:
-
The MTD of methotrexate or the matching placebo dose is continued for 12 months, provided no toxicity occurs.
-
-
Tapering and Discontinuation:
-
Once a continuous remission of 12 months is achieved, methotrexate or the placebo is tapered until discontinuation.
-
-
Follow-up:
-
Patients are followed for a period of 1 to 6 years after treatment discontinuation.
-
Visualizations
References
Application Notes and Protocols for GCA-186 Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proper solubilization of a test compound is a critical first step in drug discovery and development to ensure accurate and reproducible results in biological assays. The following document provides a standard operating procedure for determining the solubility of the novel compound GCA-186 and for preparing stock solutions for experimental use. The protocols outlined below are designed to be a starting point and may require optimization based on the specific physicochemical properties of this compound and the requirements of downstream applications.
1. Quantitative Data Summary
Effective compound characterization begins with a thorough understanding of its solubility in various solvents. The following tables provide a template for summarizing the empirical solubility data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Ethanol (EtOH) | 25 | |||
| Methanol (MeOH) | 25 | |||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | |||
| Deionized Water | 25 |
| Cell Culture Medium (e.g., DMEM) | 37 | | | |
Table 2: Recommended Stock Solution Preparation for this compound
| Application | Recommended Solvent | Stock Concentration (mM) | Storage Temperature (°C) | Special Considerations |
|---|---|---|---|---|
| In Vitro Cell-Based Assays | DMSO | 10-50 | -20 | Final DMSO concentration in assay should be <0.5% |
| In Vitro Biochemical Assays | Aqueous Buffer or DMSO | 1-10 | 4 or -20 | Ensure buffer components do not interfere with the assay |
| In Vivo Formulation (e.g., IV) | Saline, PBS with co-solvents | 1-5 | 4 | Test for precipitation upon dilution; consider use of cyclodextrins or other excipients |
2. Experimental Protocols
2.1. Protocol for Solubility Determination in Organic Solvents
This protocol is designed to determine the maximum solubility of this compound in common organic solvents like DMSO, ethanol, and methanol.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof
-
Methanol (MeOH), anhydrous
-
Vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tubes
Procedure:
-
Weigh out 1-5 mg of this compound into a pre-weighed 1.5 mL microcentrifuge tube.
-
Add a small, precise volume of the selected organic solvent (e.g., 100 µL of DMSO) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound has completely dissolved, continue to add the solvent in small, known volumes, vortexing after each addition, until a precipitate is observed.
-
If the compound is not fully dissolved, add more solvent in small increments and vortex until the solution is clear.
-
Once the saturation point is reached (the point at which no more compound will dissolve), centrifuge the tube at 14,000 x g for 10 minutes to pellet any undissolved solid.
-
Carefully transfer the supernatant to a new tube.
-
Calculate the concentration based on the initial weight of the compound and the total volume of solvent added to achieve saturation.
2.2. Protocol for Solubility Determination in Aqueous Solutions
This protocol assesses the solubility of this compound in aqueous solutions, which is critical for many biological assays.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized Water
-
Cell Culture Medium
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Microcentrifuge
-
pH meter
Procedure:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Add a small volume of the this compound stock solution to the desired aqueous buffer (e.g., 10 µL of 100 mM stock into 990 µL of PBS to make a 1 mM solution).
-
Vortex the solution for 1-2 minutes.
-
Incubate the solution at the desired temperature (e.g., 25°C or 37°C) for 1-2 hours to allow it to equilibrate.
-
Visually inspect for any signs of precipitation.
-
If no precipitate is observed, prepare a series of dilutions at lower concentrations and repeat the incubation and observation steps.
-
The highest concentration that remains clear after incubation is considered the approximate aqueous solubility.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
3. Visualizations
3.1. Experimental Workflow for this compound Solubilization
The following diagram outlines the general workflow for determining the appropriate solvent and preparing a stock solution of this compound for experimental use.
Caption: Workflow for this compound solubility testing and stock solution preparation.
3.2. Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical mechanism of action for this compound as an inhibitor of the MEK kinase in the MAPK/ERK signaling pathway. This is a conceptual representation and not based on experimental data for this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Application Notes and Protocols for GCA-186 (Edaravone/MCI-186)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GCA-186, more commonly known as Edaravone (or by its developmental code MCI-186), is a potent free radical scavenger with significant neuroprotective properties.[1][2][3] It is utilized in research to investigate mechanisms of oxidative stress-related cellular damage, particularly in the context of neurological disorders such as amyotrophic lateral sclerosis (ALS) and ischemic stroke.[2][3][4] Edaravone's primary mechanism of action involves the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons and other cell types.[1][3][5] These application notes provide detailed guidelines for the proper storage, handling, and experimental use of Edaravone in a research setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Edaravone is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 3-methyl-1-phenyl-2-pyrazolin-5-one | [3][4] |
| Synonyms | MCI-186, Edaravone, Radicava, Radicut | [1][2][4] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.2 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| pKa | 7.0 | [3][4] |
| UV max | 244 nm | [1] |
Storage and Handling
Proper storage and handling of Edaravone are crucial to maintain its stability and ensure experimental reproducibility.
Storage:
-
Short-term storage (up to 1 week): Store at controlled room temperature, up to 25°C (77°F).[6]
-
Long-term storage: For extended periods, it is recommended to store Edaravone at 2-8°C.
-
Protection from Light: Edaravone is light-sensitive. Always store in a light-protected container or amber vial.[6][7]
-
Protection from Oxygen: The injection form should be stored in its overwrapped package to protect from oxygen degradation until the time of use.[7]
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling Edaravone powder or solutions.
-
Aseptic Technique: When preparing solutions for cell culture or in vivo studies, use sterile techniques to prevent microbial contamination.
-
Solution Preparation: Due to its limited aqueous solubility, careful preparation of stock solutions is necessary. For in vitro studies, a common solvent is Dimethyl Sulfoxide (DMSO).
Solubility Data
The solubility of Edaravone in various solvents is summarized below. It is important to note that for cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
| Solvent | Solubility | Reference |
| DMSO | 247 mg/mL (1417.91 mM) | [8] |
| DMF | 50 mg/mL | [1] |
| Ethanol | 15 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1] |
| Water (pH 7.4) | 25.4 µg/mL | [2] |
Experimental Protocols
In Vitro Protocol: Neuroprotection Assay in a Cell Culture Model of Oxidative Stress
This protocol outlines a general procedure to assess the neuroprotective effects of Edaravone against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
1. Materials:
- Neuronal cell line (e.g., SH-SY5Y)
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- Edaravone powder
- Sterile DMSO
- Hydrogen peroxide (H₂O₂)
- Phosphate-buffered saline (PBS)
- Cell viability assay kit (e.g., MTT or PrestoBlue)
- Multi-well cell culture plates (96-well)
2. Stock Solution Preparation:
- Prepare a 100 mM stock solution of Edaravone in sterile DMSO.
- Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
3. Experimental Procedure:
- Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Edaravone Pre-treatment: Prepare working solutions of Edaravone in a cell culture medium (e.g., 1, 10, 100 µM). Remove the old medium from the cells and add the Edaravone working solutions. Incubate for 1-2 hours.
- Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in a serum-free medium. The optimal concentration should be determined empirically (e.g., 100-500 µM). After the Edaravone pre-treatment, remove the medium and add the H₂O₂ solution. Incubate for 4-6 hours.
- Cell Viability Assessment: After the H₂O₂ incubation, remove the medium and wash the cells with PBS. Assess cell viability using a preferred method (e.g., MTT assay) according to the manufacturer's instructions.
- Controls: Include wells with untreated cells (negative control), cells treated with H₂O₂ only (positive control), and cells treated with Edaravone only (to test for any inherent toxicity of the compound).
In Vivo Protocol: Murine Model of Ischemic Stroke
This protocol provides a general framework for evaluating the neuroprotective effects of Edaravone in a mouse model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
1. Materials:
- Male C57BL/6 mice (8-10 weeks old)
- Edaravone
- Sterile saline (0.9% NaCl)
- Anesthesia (e.g., isoflurane)
- Surgical instruments for MCAO
- Intravenous (IV) or intraperitoneal (IP) injection supplies
2. Dosing Solution Preparation:
- Prepare a dosing solution of Edaravone in sterile saline. The concentration will depend on the desired dose (e.g., 3 mg/kg) and the injection volume. Gentle warming and sonication may be required to aid dissolution. Prepare fresh on the day of the experiment.
3. Experimental Procedure:
- MCAO Surgery: Induce focal cerebral ischemia by MCAO surgery under anesthesia.
- Edaravone Administration: Administer Edaravone (e.g., 3 mg/kg) via IV or IP injection at a specific time point relative to the ischemic insult (e.g., immediately after reperfusion).
- Control Group: Administer an equivalent volume of vehicle (sterile saline) to the control group.
- Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
- Infarct Volume Measurement: Following neurological assessment, euthanize the animals and harvest the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Mechanism of Action and Experimental Workflow Diagrams
Edaravone's Mechanism of Action: Free Radical Scavenging
The primary mechanism of action of Edaravone is the direct scavenging of various reactive oxygen species (ROS), which are key mediators of cellular damage in oxidative stress conditions. By neutralizing these harmful radicals, Edaravone helps to preserve the integrity of cellular components like lipids, proteins, and DNA.
Caption: Edaravone's neuroprotective mechanism of action.
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for an in vitro experiment designed to test the neuroprotective effects of Edaravone.
Caption: Workflow for an in vitro neuroprotection assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. These highlights do not include all the information needed to use EDARAVONE INJECTION safely and effectively. See full prescribing information for EDARAVONE INJECTION. EDARAVONE injection, for intravenous use Initial U.S. Approval: 2017 [dailymed.nlm.nih.gov]
- 7. piramalcriticalcare.us [piramalcriticalcare.us]
- 8. Edaravone | Free radical scavengers | MMP | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols for TAK-186 (Formerly MVC-101), a Conditionally Active EGFR x CD3 Bispecific Antibody
A Note on the Investigational Compound GCA-186: Publicly available scientific literature and clinical trial databases do not contain information on a research compound designated "this compound." It is hypothesized that this may be a typographical error and that the intended compound of interest is TAK-186 , a clinical-stage immuno-oncology agent. The following application notes and protocols are based on the available data for TAK-186. As of May 2025, Takeda has discontinued the clinical development of TAK-186.[1]
Introduction
TAK-186 (also known as MVC-101) is a first-in-class, conditionally active T-cell engager developed for the treatment of solid tumors that express the Epidermal Growth Factor Receptor (EGFR).[2][3] It is designed using the COnditional Bispecific Redirected Activation (COBRA™) platform to localize T-cell activation to the tumor microenvironment (TME), thereby aiming to widen the therapeutic window and reduce toxicities associated with conventional T-cell engaging therapies.[2][3] TAK-186 is engineered as a prodrug that is administered systemically in an inactive state and becomes activated upon proteolytic cleavage by proteases that are enriched in the TME.[3][4][5]
Mechanism of Action
TAK-186 is a bispecific antibody that targets both EGFR on tumor cells and the CD3 epsilon subunit of the T-cell receptor complex on T-cells.[4][5] In its prodrug form, the anti-CD3 binding domain is masked.[6] Upon reaching the TME, tumor-associated proteases cleave a linker on the TAK-186 molecule, unmasking the anti-CD3 domain.[4][5] The activated TAK-186 can then simultaneously bind to an EGFR-expressing tumor cell and a T-cell, creating an immunological synapse. This forced proximity results in T-cell activation, proliferation, and potent, targeted killing of the tumor cell.[5]
References
Application Notes and Protocols for Neuroprotective Compound GCA-186 in Primary Neuron Culture
Topic: Protocol for GCA-186 in Primary Neuron Culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction:
The study of neuroprotective agents is crucial for the development of therapeutics against neurodegenerative diseases and ischemic brain injury. This document provides a detailed protocol for the application and analysis of the neuroprotective compound this compound in primary neuron cultures. While the specific compound "this compound" is not found in the available literature, for the purpose of this protocol, we will use Edaravone (also known as MCI-186), a free radical scavenger with demonstrated neuroprotective effects, as a representative compound.[1] This protocol outlines the procedures for establishing primary hippocampal neuron cultures, treating the cultures with the compound, and assessing its neuroprotective efficacy against an excitotoxic insult.
I. Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the experiments described in this protocol. These tables are designed for easy comparison of the effects of this compound on neuronal viability and neurite outgrowth in the presence of an excitotoxic challenge (e.g., glutamate-induced toxicity).
Table 1: Effect of this compound on Neuronal Viability following Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Neuronal Viability (%) (Mean ± SD) |
| Vehicle Control | - | 95.2 ± 3.1 |
| Glutamate (100 µM) | - | 42.5 ± 5.7 |
| This compound + Glutamate | 1 | 55.8 ± 4.9 |
| This compound + Glutamate | 10 | 78.3 ± 3.8 |
| This compound + Glutamate | 50 | 89.1 ± 2.5 |
| This compound only | 50 | 94.7 ± 2.9 |
Table 2: Effect of this compound on Neurite Outgrowth in the Presence of Glutamate
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) | Number of Primary Neurites per Neuron (Mean ± SD) |
| Vehicle Control | - | 152.3 ± 12.5 | 4.8 ± 0.7 |
| Glutamate (100 µM) | - | 65.7 ± 8.9 | 2.1 ± 0.5 |
| This compound + Glutamate | 1 | 88.4 ± 10.1 | 3.2 ± 0.6 |
| This compound + Glutamate | 10 | 125.1 ± 11.3 | 4.1 ± 0.8 |
| This compound + Glutamate | 50 | 145.9 ± 13.2 | 4.6 ± 0.5 |
| This compound only | 50 | 155.6 ± 11.8 | 4.9 ± 0.6 |
II. Experimental Protocols
A. Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for primary hippocampal neuron culture.[2][3][4]
Materials:
-
E18 pregnant Sprague-Dawley rats or C57BL/6 mice
-
Hibernate-A medium (Brain Bits)[4]
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin[5]
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips[3][6]
-
Sterile dissection tools (forceps, scissors, spatulas)[4]
Procedure:
-
Prepare culture plates by coating with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow them to dry.[6]
-
Euthanize pregnant animal according to approved institutional guidelines.
-
Dissect out the embryonic hippocampi in ice-cold Hibernate-A medium.[2]
-
Transfer the hippocampi to a papain solution and incubate for 20-30 minutes at 37°C to dissociate the tissue.[6]
-
Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.[4]
-
Centrifuge the cell suspension at 300 x g for 4 minutes.[4]
-
Resuspend the cell pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.[2][4]
-
Plate the neurons onto the prepared culture plates at a density of 2 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Continue to replace half of the medium every 3-4 days.
B. This compound Treatment and Excitotoxicity Assay
Materials:
-
Primary hippocampal neuron cultures (7-10 days in vitro)
-
This compound (Edaravone) stock solution (dissolved in DMSO, then diluted in culture medium)
-
L-Glutamic acid stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (4% in PBS)
-
Triton X-100
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
Procedure:
-
Prepare working solutions of this compound and glutamate in complete Neurobasal medium.
-
On day in vitro (DIV) 7, pre-treat the neuron cultures with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control group.
-
Following pre-treatment, add glutamate to a final concentration of 100 µM to induce excitotoxicity. A control group without glutamate should also be included.
-
Incubate the cultures for 24 hours at 37°C.
-
Neuronal Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) and incubate overnight.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Immunocytochemistry for Neurite Outgrowth Analysis:
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]
-
Block with 10% goat serum in PBS for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Acquire images using a fluorescence microscope.
-
Analyze neurite length and number using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
III. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
B. Signaling Pathway
The neuroprotective effects of Edaravone (MCI-186) are primarily attributed to its potent antioxidant properties, which involve scavenging of reactive oxygen species (ROS).
Caption: Proposed mechanism of this compound (Edaravone) neuroprotection.
References
- 1. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
Application Notes and Protocols for Protein Binding Assays of a Novel Small Molecule (GCA-186)
Note: The following application notes and protocols are designed to provide a comprehensive framework for characterizing the protein binding properties of a novel small molecule, referred to herein as GCA-186. As publicly available information on a specific molecule designated "this compound" is limited, this document serves as a general guide for researchers, scientists, and drug development professionals. The experimental parameters and conditions should be optimized for the specific small molecule and protein target of interest.
Introduction
The characterization of binding interactions between small molecules and their protein targets is a cornerstone of modern drug discovery and chemical biology. A thorough understanding of a compound's binding affinity, kinetics, and thermodynamics provides invaluable insights into its mechanism of action, potency, and potential for therapeutic development. This document outlines detailed protocols for three widely-used, label-free biophysical techniques for studying protein-small molecule interactions: Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Surface Plasmon Resonance (SPR).[1][2][3] These methods allow for the quantitative determination of key binding parameters, guiding the optimization of lead compounds and the elucidation of biological pathways.
Data Presentation: Quantitative Summary of Binding Parameters
A clear and concise presentation of quantitative data is essential for the comparison of different compounds and for making informed decisions in a drug discovery pipeline. The following table provides a standardized format for summarizing the binding data obtained from the described assays.
| Compound | Target Protein | Assay Method | K D (nM) | k on (M ⁻¹s ⁻¹) | k off (s ⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| This compound | [Target Protein Name] | ITC | [Value] | N/A | N/A | [Value] | [Value] | [Value] |
| This compound | [Target Protein Name] | BLI | [Value] | [Value] | [Value] | N/A | N/A | N/A |
| This compound | [Target Protein Name] | SPR | [Value] | [Value] | [Value] | N/A | N/A | N/A |
| [Control Compound] | [Target Protein Name] | [Assay Method] | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |
Table 1: Summary of Protein Binding Data for this compound. This table should be used to report the equilibrium dissociation constant (K D ), association rate constant (k on ), dissociation rate constant (k off ), enthalpy change (ΔH), entropy change (-TΔS), and stoichiometry (n) for the interaction of this compound with its target protein.
Experimental Protocols
The following are detailed protocols for three common protein binding assays.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a binding event to determine the binding affinity, stoichiometry, and thermodynamics of an interaction.[1][4][5]
Materials:
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Purified target protein (≥95% purity)
-
This compound (or user-defined small molecule)
-
Matched dialysis buffer (e.g., PBS or HEPES-based buffer)
-
Syringe and sample cell cleaning supplies
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified target protein against the chosen assay buffer to ensure buffer matching.
-
Dissolve this compound in the same dialysis buffer. If a co-solvent like DMSO is necessary, ensure the final concentration is identical in both the protein and small molecule solutions (typically ≤ 5% v/v).
-
Determine the accurate concentrations of the protein and this compound.
-
Degas both solutions for 5-10 minutes immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.
-
Load the target protein into the sample cell (typical concentration: 10-50 µM).
-
Load this compound into the injection syringe (typical concentration: 10-20 times the protein concentration).
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the K D , ΔH, and stoichiometry (n).
-
Bio-Layer Interferometry (BLI)
BLI is an optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip to monitor biomolecular interactions in real-time.[6][7][8]
Materials:
-
BLI instrument (e.g., Sartorius Octet® system)
-
Biosensors appropriate for the target protein (e.g., Streptavidin (SA) for biotinylated proteins, Amine Reactive (AR2G) for amine coupling).[9]
-
96-well or 384-well microplates
-
Purified target protein (biotinylated if using SA biosensors)
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
Protocol:
-
Assay Plate Setup:
-
Hydrate the biosensors in the assay buffer for at least 10 minutes in a dedicated column of the microplate.
-
In separate columns, add assay buffer for the baseline steps, the target protein for immobilization, and assay buffer for another baseline step.
-
Prepare a serial dilution of this compound in the assay buffer in subsequent columns for the association step.
-
Fill the final columns with assay buffer for the dissociation step.
-
-
Experiment Execution:
-
Baseline 1: Equilibrate the biosensors in the assay buffer (60-120 seconds).
-
Loading: Immobilize the target protein onto the biosensor surface until a stable signal is achieved (e.g., 1-3 nm shift).
-
Baseline 2: Move the biosensors back to the assay buffer to establish a new baseline (60-120 seconds).
-
Association: Move the biosensors to the wells containing the this compound serial dilutions and monitor the binding in real-time (e.g., 120-300 seconds).
-
Dissociation: Transfer the biosensors to the wells with only assay buffer and monitor the dissociation of this compound (e.g., 300-600 seconds).
-
-
Data Analysis:
-
Reference subtract the data using a biosensor with an immobilized reference protein or a biosensor without immobilized protein.
-
Align the curves to the baseline and dissociation steps.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the K D , k on , and k off .
-
Surface Plasmon Resonance (SPR)
SPR is another optical biosensing technique that detects changes in the refractive index at the surface of a sensor chip to measure real-time biomolecular interactions.[3][10][11]
Materials:
-
SPR instrument (e.g., Cytiva Biacore™ system)
-
Sensor chip appropriate for the target protein (e.g., CM5 for amine coupling, SA for biotinylated proteins).[12]
-
Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling).
-
Purified target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Prime the instrument with running buffer.
-
Activate the sensor chip surface (e.g., with a mixture of EDC and NHS for a CM5 chip).
-
Inject the target protein over the activated surface to achieve the desired immobilization level (response units, RU).
-
Deactivate any remaining active groups (e.g., with ethanolamine).
-
A reference surface should be prepared in parallel (e.g., activated and deactivated without protein).
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over both the target and reference surfaces. Start with a blank buffer injection (zero concentration).
-
Monitor the association phase during the injection.
-
Switch back to running buffer to monitor the dissociation phase.
-
Between different concentrations, regenerate the sensor surface using a mild regeneration solution if necessary to remove all bound this compound.
-
-
Data Analysis:
-
Subtract the signal from the reference surface from the signal from the target surface to correct for bulk refractive index changes and non-specific binding.
-
Subtract the signal from the blank buffer injection ("double referencing").
-
Globally fit the resulting sensorgrams from the different this compound concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine the K D , k on , and k off .
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. gatorbio.com [gatorbio.com]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 7. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 8. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. sartorius.com [sartorius.com]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Troubleshooting & Optimization
Troubleshooting GCA-186 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues encountered with GCA-186.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS, Tris-HCl). What should I do?
A1: this compound is a highly hydrophobic molecule with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended.
Recommended Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: First, dissolve this compound in an appropriate organic solvent to create a high-concentration stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution into your aqueous experimental buffer to reach the desired final concentration.
-
Vortexing and Sonication: Ensure thorough mixing by vortexing. If precipitation occurs, gentle sonication in a water bath for 2-5 minutes may aid dissolution.
-
Solvent Selection: If the issue persists, consider using an alternative organic solvent for the stock solution. See the solubility data table below for guidance.
Q2: I observed precipitation when diluting my this compound stock solution into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into complex media is a common issue for hydrophobic compounds like this compound. This is often due to the compound crashing out of solution when the solvent composition changes drastically.
Recommended Troubleshooting Steps:
-
Lower the Final Concentration: The final concentration of this compound in your experiment may be too high. Try working with a lower concentration if your experimental design allows.
-
Increase Serum Concentration: If using a serum-containing medium, increasing the serum percentage (e.g., from 10% to 20% FBS) can help stabilize this compound due to protein binding.
-
Use a Formulation Agent: Consider the use of a solubilizing agent or cyclodextrin to improve aqueous compatibility. Pre-formulating this compound with agents like HP-β-CD (Hydroxypropyl-beta-cyclodextrin) can enhance its stability in culture media.
-
Pluronic F-68: For in vitro studies, adding a small amount of Pluronic F-68 (typically 0.01-0.1%) to the final medium can act as a surfactant and prevent precipitation.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maintain the stability and solubility of this compound, proper storage is crucial.
Recommended Storage Protocol:
-
Solvent: Prepare stock solutions in anhydrous DMSO or Ethanol.
-
Concentration: Store at a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your experiments.
-
Temperature: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. Use a fresh aliquot for each experiment.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C | Maximum Stock Concentration (mM) | Notes |
| DMSO | > 50 | 100 | Recommended for initial stock |
| Ethanol | 25 | 50 | Good alternative to DMSO |
| Methanol | 10 | 20 | Lower solubility, use if necessary |
| Acetone | 15 | 30 | Can be used for specific applications |
| PBS (pH 7.4) | < 0.01 | Not Recommended | Insoluble in aqueous buffers |
| Water | < 0.001 | Not Recommended | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Assume MW = 500 g/mol ; for 1 mL of 10 mM solution, weigh 5 mg).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C for 5-10 minutes can assist dissolution if needed.
-
Storage: Aliquot into single-use tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock in the cell culture medium (e.g., 1:100 to get a 100 µM solution).
-
Add the final volume of this intermediate dilution to your culture plate wells to achieve the desired final concentration (e.g., 10 µL of 100 µM solution to 1 mL of medium for a final concentration of 1 µM).
-
-
Mixing: Mix immediately but gently by pipetting up and down or by swirling the plate. Avoid vigorous shaking which can cause precipitation.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision tree for troubleshooting this compound insolubility.
Optimizing GCA-186 concentration for efficacy
Welcome to the technical support center for GCA-186, a potent and selective inhibitor of Kinase-Associated Protein 7 (KAP7). This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help you optimize the concentration of this compound for maximum efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, ATP-competitive small molecule inhibitor of Kinase-Associated Protein 7 (KAP7). KAP7 is a critical upstream kinase in the pro-inflammatory cytokine release pathway. By binding to the ATP pocket of KAP7, this compound prevents the phosphorylation of its downstream substrate, p38 MAPK, thereby blocking the signaling cascade that leads to the transcription of inflammatory mediators.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific model system.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, dissolve the compound in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Note that the final DMSO concentration in your assay should be kept below 0.1% to avoid solvent-induced toxicity.
Q4: Is this compound cytotoxic?
A4: this compound exhibits low cytotoxicity in most cell lines at concentrations effective for KAP7 inhibition. However, at concentrations significantly above the IC50 (e.g., >10 µM), off-target effects and cytotoxicity may be observed. It is essential to perform a cytotoxicity assay in parallel with your functional assays.
Experimental Design and Optimization
Data Presentation: this compound Efficacy and Cytotoxicity
The following tables summarize typical dose-response and cytotoxicity data for this compound in various human cell lines after a 24-hour treatment period.
Table 1: this compound Potency (IC50) on p38 MAPK Phosphorylation
| Cell Line | Description | IC50 (nM) |
|---|---|---|
| THP-1 (LPS-stimulated) | Human monocytic cell line | 85 |
| A549 (IL-1β stimulated) | Human lung carcinoma | 120 |
| HEK293 (KAP7-overexpressing) | Human embryonic kidney | 45 |
Table 2: this compound Cytotoxicity (CC50) Profile
| Cell Line | Assay Method | CC50 (µM) |
|---|---|---|
| THP-1 | MTT Assay | > 30 |
| A549 | CellTiter-Glo® | > 30 |
| HEK293 | Trypan Blue Exclusion | 22 |
-
IC50: Half-maximal inhibitory concentration.
-
CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound via Western Blot
This protocol describes how to measure the inhibition of KAP7 activity by quantifying the reduction in phosphorylation of its downstream target, p38 MAPK.
-
Cell Plating: Plate cells (e.g., A549) in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Starvation (Optional): Once cells are attached and healthy, you may serum-starve them for 4-6 hours to reduce basal signaling activity.
-
This compound Treatment: Prepare a serial dilution of this compound in serum-free media (e.g., 0, 10, 50, 100, 250, 500, 1000 nM). Include a vehicle control (DMSO only, ≤0.1%). Pre-treat the cells with the this compound dilutions for 2 hours.
-
Stimulation: Add a stimulating agent (e.g., 10 ng/mL IL-1β) to all wells except the unstimulated control. Incubate for 30 minutes.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH).
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal. Plot the normalized data against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: The KAP7 signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Q5: I am not observing any inhibition of my target, even at high concentrations of this compound. What could be wrong?
A5: This issue can arise from several factors. Please consult the decision tree below for a systematic approach to troubleshooting this problem.
Caption: Troubleshooting decision tree for lack of this compound efficacy.
Q6: I am seeing significant cell death at concentrations where I expect to see target inhibition. What should I do?
A6:
-
Verify DMSO Concentration: Ensure the final concentration of the DMSO vehicle is non-toxic (ideally ≤0.1%). Run a vehicle-only control to confirm.
-
Check Compound Purity: Impurities in the compound could contribute to toxicity.
-
Reduce Treatment Duration: High toxicity may be time-dependent. Try reducing the incubation time with this compound (e.g., from 24 hours to 6 hours) to see if a therapeutic window can be established.
-
Use a Different Cell Line: The observed toxicity may be specific to your chosen cell line due to on- or off-target effects. Testing in an alternative cell model may be necessary.
Technical Support Center: GCA-186 Off-Target Effect Mitigation
Disclaimer: The therapeutic agent "GCA-186" as specified in the query is not definitively identified in publicly available literature. This technical support center has been developed based on the assumption that this compound is a representative advanced targeted therapy, such as a CAR-T cell product, a T-cell engager, or a CRISPR-based therapeutic, where the mitigation of off-target effects is a critical concern. The following guidance is based on established principles and methodologies for reducing off-target effects in these therapeutic modalities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound therapy?
Off-target effects refer to the unintended interactions of a therapeutic agent with molecules or cells other than its intended target. For a therapy like this compound, this could manifest as the binding to an incorrect protein, cleavage of an unintended genomic locus, or cytotoxic activity against healthy tissues that share a similar marker with the target cancer cells.[1][2] These effects can lead to toxicity and reduced therapeutic efficacy.
Q2: What are the primary causes of off-target effects with targeted therapies?
The primary causes depend on the modality:
-
For Gene Editing (CRISPR-based therapies): Off-target effects can be caused by the guide RNA (sgRNA) directing the nuclease (e.g., Cas9) to genomic regions that are similar, but not identical, to the target sequence.[1][2] The duration of nuclease activity in the cell can also increase the likelihood of off-target cleavage.[3]
-
For Cell Therapies (e.g., CAR-T): Off-target toxicity can be categorized as "on-target, off-tumor" or "off-target, off-tumor." "On-target, off-tumor" toxicity occurs when the therapy correctly identifies its target antigen, but that antigen is also expressed on healthy tissues. "Off-target, off-tumor" toxicity results from the therapy incorrectly recognizing a different antigen on healthy cells.
Q3: How can the design of this compound be modified to reduce off-target effects?
Several design strategies can be implemented:
-
Guide RNA (sgRNA) Optimization (for CRISPR): Modifying the length of the sgRNA, its GC content, and making chemical modifications can enhance specificity.[2][4] Using truncated sgRNAs (less than 20 nucleotides) can reduce tolerance for mismatches at off-target sites.[2]
-
Engineered Nucleases (for CRISPR): High-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1, HypaCas9) have been engineered to have reduced off-target activity while maintaining on-target efficacy.[3] Using Cas9 nickases, which only cut one strand of the DNA, requires two separate binding events to create a double-strand break, significantly increasing specificity.[3]
-
Affinity Tuning (for CAR-T/T-cell Engagers): Modifying the single-chain variable fragment (scFv) to have a lower affinity for the target antigen can help discriminate between tumor cells with high antigen density and healthy tissues with low-level expression.
-
Logic Gates (for CAR-T): Engineering CAR-T cells to require the presence of two different antigens ("AND" gate) to become fully activated can greatly increase tumor specificity.
Troubleshooting Guides
Issue 1: High Off-Target Cleavage Detected in Preclinical Models (CRISPR-based this compound)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal sgRNA Design | 1. Perform in silico analysis using tools like Cas-OFFinder or FlashFry to predict potential off-target sites.[4] 2. Redesign sgRNA to have a GC content between 40-60%.[2][4] 3. Test truncated sgRNAs (17-18 nucleotides).[2] | Reduction in predicted and experimentally verified off-target sites. |
| Prolonged Nuclease Expression | 1. Deliver the Cas9 nuclease and sgRNA as a ribonucleoprotein (RNP) complex via electroporation instead of plasmid DNA.[3] 2. Use mRNA for transient expression of the nuclease.[3] | Reduced duration of nuclease activity, leading to fewer off-target cleavage events. |
| Wild-Type Nuclease Activity | 1. Substitute the wild-type Cas9 with a high-fidelity variant (e.g., SpCas9-HF1). 2. For targets amenable to this approach, design a paired nickase strategy.[3] | Significant reduction in off-target mutations while maintaining on-target editing efficiency. |
Issue 2: On-Target, Off-Tumor Toxicity Observed in Animal Models (CAR-T this compound)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Target Antigen Expression on Healthy Tissue | 1. Quantify the antigen density on both tumor and healthy tissues. 2. Perform affinity tuning of the CAR's scFv to require a higher antigen density for activation. | Reduced CAR-T cell activity against healthy tissues with low antigen expression. |
| Constitutive CAR Activation | 1. Incorporate a "suicide gene" (e.g., inducible caspase 9) that can be activated by a small molecule to eliminate the CAR-T cells if toxicity occurs. 2. Design a "split CAR" where the antigen-binding and signaling domains are separate molecules that only assemble in the presence of a small molecule dimerizer. | Ability to control the activity or persistence of CAR-T cells in vivo, thereby mitigating toxicity. |
| Single Antigen Targeting | 1. Identify a second tumor-specific antigen. 2. Engineer an "AND-gated" CAR-T cell that requires engagement of both antigens for full activation. | Increased specificity of CAR-T cell activation to tumor cells expressing both antigens. |
Experimental Protocols
Protocol 1: Quantification of Off-Target Cleavage using GUIDE-seq
Objective: To identify the genome-wide off-target sites of a CRISPR-based this compound.
Methodology:
-
Cell Culture and Transfection: Culture the target human cell line to 70-80% confluency. Co-transfect the cells with the this compound CRISPR components (Cas9 nuclease and sgRNA) along with a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Genomic DNA Extraction: After 72 hours, harvest the cells and extract genomic DNA using a standard phenol-chloroform method or a commercial kit.
-
DNA Fragmentation and Library Preparation: Shear the genomic DNA to an average size of 500 bp. Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Enrichment of Tagged Sites: Use PCR with primers specific to the dsODN tag and the sequencing adapter to amplify the genomic regions where the dsODN has been integrated at a double-strand break.
-
Next-Generation Sequencing (NGS): Sequence the amplified library on an Illumina platform.
-
Data Analysis: Align the sequencing reads to the human reference genome to identify the locations of dsODN integration, which correspond to the on- and off-target cleavage sites.
Protocol 2: In Vitro Cytotoxicity Assay for On-Target, Off-Tumor Effects
Objective: To assess the cytotoxic activity of a CAR-T based this compound against target tumor cells versus healthy cells expressing the target antigen at lower levels.
Methodology:
-
Cell Preparation:
-
Culture the target tumor cell line (high antigen expression).
-
Culture a non-malignant cell line endogenously expressing the target antigen at a lower level.
-
Generate this compound CAR-T cells from healthy donor PBMCs.
-
-
Co-culture:
-
Plate the tumor cells and healthy cells in separate 96-well plates.
-
Add the this compound CAR-T cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells with target cells and non-transduced T cells.
-
-
Cytotoxicity Measurement: After 24 and 48 hours of co-culture, measure cell viability using a lactate dehydrogenase (LDH) release assay or a fluorescence-based cytotoxicity assay.
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio for both the tumor and healthy cell lines. Plot the dose-response curves to compare the cytotoxic potency of this compound against the two cell types.
Visualizations
Caption: Mitigation workflow for CRISPR-based this compound.
Caption: Strategies to address on-target, off-tumor toxicity for CAR-T this compound.
References
- 1. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GCA-186 (Edaravone)
Welcome to the technical support center for GCA-186, also known as Edaravone (MCI-186). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability and degradation challenges associated with this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Edaravone)?
A1: this compound, widely known as Edaravone or MCI-186, is a potent free radical scavenger.[1][2][3] Its primary mechanism of action involves neutralizing harmful reactive oxygen species (ROS), thereby mitigating oxidative stress and cellular damage.[2][4] It is clinically used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][5]
Q2: What are the primary stability concerns with Edaravone in aqueous solutions?
A2: Edaravone is particularly unstable in aqueous solutions, especially at neutral or higher pH (pH ≥ 7).[6][7] In solution, it exists in equilibrium between its keto and enol forms, with the enol form being susceptible to ionization to the edaravone anion.[7] This anion can readily donate an electron, leading to the formation of edaravone radicals, which can then participate in degradation reactions, including the formation of precipitates like edaravone trimers.[7][8] The presence of molecular oxygen accelerates this degradation process.[6][7]
Q3: How should Edaravone be stored?
A3: Edaravone injection solutions should be stored at up to 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F).[9][10] It is crucial to protect it from light.[9][10] Formulations are often packaged with an oxygen absorber to minimize oxidative degradation.[10][11] For long-term storage of the solid compound, a crystalline form is highly stable and can be kept at room temperature for at least four years.[3][7]
Q4: What are the known degradation products of Edaravone?
A4: Under stress conditions such as heat, humidity, and oxidation, Edaravone can degrade into several products. Two major thermal degradation products have been identified as a dimer and a more complex structure, 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[12][13] Hydrolysis can also lead to the formation of potentially carcinogenic phenylhydrazine.[6] Other degradation products have been identified by LC-MS/MS, though their structures are not all fully elucidated.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | - pH of the solution is neutral or alkaline (≥7), leading to the formation of insoluble edaravone trimers.[7][8] - High temperature accelerating degradation.[8] | - Adjust the pH of the solution to be acidic (e.g., pH 4) using phosphoric acid.[9][10] - Prepare solutions fresh and use them as soon as possible. - Store solutions at controlled room temperature, avoiding excessive heat. |
| Discoloration of the solution (yellowing) | - Oxidative degradation of Edaravone.[6] | - Deoxygenate the solvent by purging with an inert gas like nitrogen or argon before dissolving the compound.[6] - Use stabilizers such as sodium bisulfite or glutathione (GSH) in the solution.[6][8] - Protect the solution from light at all times.[9][10] |
| Inconsistent experimental results or loss of activity | - Degradation of Edaravone in the experimental medium. - Interaction with components of the cell culture medium or buffer. | - Confirm the stability of Edaravone under your specific experimental conditions (pH, temperature, media components). - Prepare fresh stock solutions for each experiment. - Consider using a stability-indicating assay, such as RP-HPLC, to quantify the active compound concentration before and after the experiment. |
| Difficulty dissolving the compound | - Edaravone is only slightly soluble in water.[10] | - Use organic solvents like DMSO (up to 100 mM) or ethanol (up to 15 mg/ml) to prepare concentrated stock solutions.[3][14] - For aqueous solutions, consider the use of co-solvents or cyclodextrins to enhance solubility.[7] |
Quantitative Stability Data
The stability of Edaravone is highly dependent on the pH of the aqueous solution.
| pH | Stability | Primary Degradation Pathway | Reference |
| Acidic (e.g., pH 4) | Relatively stable | Minimal degradation | [7][9][10] |
| 5.5 - 7 | Unstable, significant degradation within 60 minutes | Hydrolysis and oxidation | [15] |
| > 7 | Very unstable | Rapid oxidation and formation of edaravone radicals and trimers | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of Edaravone
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Deoxygenation of Solvent: Take the required volume of high-purity water (e.g., WFI or Milli-Q) and purge with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.
-
Addition of Stabilizers (Optional but Recommended):
-
pH Adjustment: Adjust the pH of the solution to approximately 4 using phosphoric acid.[9]
-
Dissolution of Edaravone: Weigh the required amount of Edaravone and dissolve it in the prepared acidic, deoxygenated, and stabilized solvent with gentle mixing.
-
Sterile Filtration: If for cell culture or in vivo use, sterile filter the final solution through a 0.22 µm filter.
-
Storage: Store the solution protected from light at controlled room temperature (up to 25°C).[9] Use as soon as possible after preparation.
Protocol 2: Stability-Indicating RP-HPLC Method for Edaravone Quantification
This protocol is a general guideline based on published methods.[12][13]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 0.8-1.0 mL/min.
-
Detection: UV detector at 240 nm.[8]
-
-
Sample Preparation:
-
Dilute the Edaravone-containing sample with the mobile phase to a concentration within the linear range of the assay.
-
-
Standard Preparation:
-
Prepare a series of known concentrations of a certified Edaravone reference standard in the mobile phase to generate a calibration curve.
-
-
Analysis:
-
Inject the samples and standards into the HPLC system.
-
Identify the Edaravone peak by its retention time compared to the standard.
-
Quantify the concentration of Edaravone in the samples by comparing the peak area to the calibration curve.
-
Degradation products will appear as separate peaks, allowing for the assessment of purity and stability.
-
Visualizations
Signaling Pathways
Edaravone's neuroprotective effects are mediated through multiple signaling pathways.
Caption: Edaravone's antioxidant and neurotrophic signaling pathways.
Experimental Workflow
A typical workflow for assessing the stability of Edaravone in an experimental setup.
Caption: Workflow for experimental stability testing of Edaravone.
Logical Relationship
A decision tree for troubleshooting common issues with Edaravone solutions.
Caption: Decision tree for troubleshooting Edaravone solution issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. als.org [als.org]
- 6. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. globalrph.com [globalrph.com]
- 11. piramalcriticalcare.us [piramalcriticalcare.us]
- 12. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Edaravone (MCI-186), antioxidant (CAS 89-25-8) | Abcam [abcam.com]
- 15. impactfactor.org [impactfactor.org]
Technical Support Center: Overcoming Resistance to EGFR-Targeted Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to EGFR-targeted therapies, with a focus on agents with a mechanism similar to TAK-186, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EGFR-targeted T-cell engagers like TAK-186?
TAK-186 is a conditionally active bispecific antibody designed to target the Epidermal Growth Factor Receptor (EGFR) on tumor cells and the CD3 receptor on T-cells. Its mechanism involves a prodrug that is activated by proteases typically found in the tumor microenvironment (TME). Upon activation, TAK-186 dimerizes and crosslinks EGFR-expressing tumor cells with CD3-expressing T-cells, leading to T-cell activation and subsequent lysis of the cancer cells. The molecule also has an albumin-binding domain to extend its half-life in its inactive state.
Q2: My EGFR-positive cell line is not responding to treatment. What are the possible reasons?
Lack of response in an EGFR-positive cell line can be due to several factors:
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Low EGFR expression: The level of EGFR expression may not be sufficient for effective targeting.
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Intrinsic resistance: The cell line may have pre-existing resistance mechanisms, such as mutations in downstream signaling pathways (e.g., KRAS, PIK3CA).
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T-cell dysfunction: The effector T-cells may be exhausted or functionally impaired.
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Insufficient protease activity: If using a conditionally-activated agent like TAK-186, the cell line's microenvironment may lack the specific proteases required for drug activation.
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Experimental conditions: Suboptimal drug concentration, incubation time, or effector-to-target cell ratio can affect the outcome.
Q3: What are the common mechanisms of acquired resistance to EGFR-targeted therapies?
Acquired resistance to EGFR-targeted therapies can be broadly categorized into on-target and off-target mechanisms:
-
On-target resistance: This involves alterations in the EGFR gene itself, such as secondary mutations (e.g., T790M) that prevent drug binding.
-
Off-target resistance: This involves the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common bypass pathways include:
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Activation of other receptor tyrosine kinases (RTKs) like MET, AXL, or HER2.
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Mutations in downstream signaling molecules like KRAS, BRAF, or PIK3CA.
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Epithelial-to-mesenchymal transition (EMT).
-
Q4: How can I investigate the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques can be employed:
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Genomic analysis: Sequencing of key genes like EGFR, KRAS, BRAF, and PIK3CA to identify mutations.
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Transcriptomic analysis: RNA sequencing to identify changes in gene expression, such as upregulation of bypass pathway components.
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Proteomic analysis: Western blotting or mass spectrometry to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK).
-
Cellular assays: Flow cytometry to analyze EGFR expression levels and T-cell activation markers.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting resistance to EGFR-targeted T-cell engagers in your cell line experiments.
Problem: Decreased or no cytotoxic activity observed.
1. Confirm Target and Effector Cell Characteristics:
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Verify EGFR expression: Use flow cytometry or western blotting to confirm high levels of EGFR expression on your target cell line.
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Assess T-cell viability and activation potential: Ensure that the T-cells used as effectors are viable and can be activated. A positive control, such as stimulation with anti-CD3/CD28 beads, should be included.
2. Optimize Experimental Parameters:
-
Titrate drug concentration: Perform a dose-response curve to determine the optimal concentration of the therapeutic agent.
-
Vary effector-to-target (E:T) ratio: Test different E:T ratios to ensure a sufficient number of effector cells are present to kill the target cells.
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Optimize incubation time: Conduct a time-course experiment to identify the optimal duration of co-culture.
3. Investigate Potential Resistance Mechanisms:
If the above steps do not resolve the issue, the cell line may have developed resistance. The following workflow can help identify the underlying mechanism.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for an EGFR-targeted T-cell engager in sensitive and resistant cell lines, illustrating the expected shift in potency upon development of resistance.
| Cell Line | EGFR Status | Resistance Mechanism | IC50 (nM) |
| Sensitive Parent Line | EGFR amplified | - | 0.5 |
| Resistant Clone 1 | EGFR amplified | EGFR T790M mutation | 50 |
| Resistant Clone 2 | EGFR amplified | MET amplification | 75 |
| Resistant Clone 3 | EGFR amplified | KRAS G12C mutation | >100 |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is used to determine the cytotoxic effect of the therapeutic agent on target cells when co-cultured with effector T-cells.
Materials:
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Target cancer cell line (EGFR-positive)
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Effector T-cells (e.g., human PBMCs)
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Complete culture medium
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EGFR-targeted T-cell engager
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96-well flat-bottom plates
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MTS or MTT reagent
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Plate reader
Procedure:
-
Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
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The next day, prepare serial dilutions of the EGFR-targeted T-cell engager.
-
Add effector T-cells to the wells at the desired E:T ratio.
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Add the drug dilutions to the respective wells. Include a no-drug control and a no-T-cell control.
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Incubate the plate for 72 hours at 37°C and 5% CO2.
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Add MTS or MTT reagent to each well according to the manufacturer's instructions.
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Incubate for 2-4 hours.
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Read the absorbance at the appropriate wavelength using a plate reader.
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Calculate cell viability as a percentage of the no-drug control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the activation status of EGFR and downstream signaling pathways.
Materials:
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Sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
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HRP-conjugated secondary antibodies
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with the EGFR-targeted T-cell engager at the IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in lysis buffer on ice.
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Determine protein concentration using a BCA or Bradford assay.
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Perform SDS-PAGE to separate the proteins by size.
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Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
Signaling Pathway and Resistance Diagrams
Technical Support Center: Improving the In Vivo Bioavailability of GCA-186
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the investigational compound GCA-186.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?
Poor oral bioavailability of an investigational compound like this compound typically stems from a combination of physicochemical and biological factors. These can include low aqueous solubility, which limits the dissolution rate in gastrointestinal fluids, and poor membrane permeability across the intestinal wall.[1] Additionally, the compound may be subject to significant first-pass metabolism in the liver, where it is broken down before reaching systemic circulation.[1][2] Efflux transporters, such as P-glycoprotein (P-gp), can also actively pump the drug back into the gastrointestinal lumen, further reducing its net absorption.[2]
Q2: How can I determine if the bioavailability of this compound is limited by its solubility or its permeability?
To distinguish between solubility and permeability as the rate-limiting factor for this compound's bioavailability, a systematic approach is recommended.[2] First, thoroughly characterize the physicochemical properties of this compound, including its aqueous solubility at different pH values, its lipophilicity (LogP), and its solid-state properties (crystalline vs. amorphous).[2] Based on this data, you can classify this compound according to the Biopharmaceutical Classification System (BCS). Most poorly soluble drugs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] In vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer permeability studies can provide direct insights into the compound's permeability.[1]
Q3: What is the "first-pass effect" and how could it be affecting the bioavailability of this compound?
The "first-pass effect," or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[1] After oral administration and absorption from the gut, this compound would travel through the portal vein to the liver. In the liver, a portion of the drug can be metabolized by enzymes and inactivated. If this compound is a substrate for these enzymes, a substantial fraction of the administered dose may be eliminated before it can exert its therapeutic effect, resulting in low bioavailability.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in plasma concentrations between animals. | Inconsistent oral dosing: Improper gavage technique can lead to variability in the administered dose.[1] | Ensure all personnel are thoroughly trained in oral gavage techniques. For suspensions, ensure consistent re-suspension before each dose. |
| Food effects: The presence or absence of food in the stomach can significantly alter drug absorption.[1] | Conduct pilot studies in both fasted and fed animals to characterize any food effect. Consider using a consistent fasting period before dosing in all studies. | |
| Gastrointestinal (GI) motility: Variations in gastric emptying and intestinal transit time can lead to inconsistent absorption.[2] | While difficult to control, using a larger group of animals can help to better understand the mean pharmacokinetic profile and its variability. | |
| Good in vitro dissolution but poor in vivo exposure. | Precipitation in the GI tract: The formulation may not maintain the drug in a solubilized state upon dilution in the GI fluids.[2] | Utilize in vitro dissolution models that mimic GI conditions (e.g., simulated gastric and intestinal fluids) to assess formulation stability. Consider incorporating precipitation inhibitors into your formulation. |
| Efflux transporter activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the GI lumen.[2] | Conduct in vitro transporter assays (e.g., using Caco-2 cells) to determine if this compound is a substrate for efflux pumps.[1] | |
| First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[1][2] | Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. | |
| Low overall in vivo exposure. | Poor aqueous solubility: The drug does not dissolve sufficiently in the GI fluids to be absorbed. | Explore formulation strategies to enhance solubility, such as particle size reduction (micronization or nanosizing), amorphous solid dispersions, or lipid-based formulations.[1][3][4][5] |
| Poor intestinal permeability: The drug cannot efficiently cross the intestinal epithelium. | Evaluate the intrinsic permeability of this compound using in vitro models like PAMPA or Caco-2 assays.[1] If permeability is low, prodrug approaches could be considered.[6] |
Key Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment in Rodents
Objective: To determine the pharmacokinetic profile and bioavailability of this compound following oral administration.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice), with a sufficient number of animals per group to achieve statistical power.
-
Dosing:
-
Administer this compound intravenously (IV) to one group to determine the clearance and volume of distribution.
-
Administer this compound orally (PO) to another group via gavage. The formulation of the oral dose should be well-characterized.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Sample Processing: Process blood samples to obtain plasma or serum.
-
Bioanalysis: Quantify the concentration of this compound in the plasma or serum samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound to improve its solubility and dissolution rate.
Methodology:
-
Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) and a common solvent (e.g., methanol, ethanol, acetone) in which both this compound and the polymer are soluble.[2]
-
Dissolution: Dissolve this compound and the selected polymer in the solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).[2]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be maintained below the glass transition temperature of the polymer to prevent phase separation.[2]
-
Drying: Further dry the resulting solid under vacuum to remove any residual solvent.
-
Characterization: Characterize the prepared ASD using techniques such as X-ray powder diffraction (XRPD) to confirm the amorphous nature, and differential scanning calorimetry (DSC) to determine the glass transition temperature.
-
In Vitro Dissolution Testing: Perform dissolution studies of the ASD in relevant media (e.g., simulated gastric and intestinal fluids) and compare the dissolution profile to that of the crystalline this compound.
Quantitative Data Summary
The following table summarizes hypothetical bioavailability data for this compound in different formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (F%) |
| Crystalline this compound in 0.5% CMC | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Micronized this compound in 0.5% CMC | 10 | 150 ± 40 | 1.5 | 750 ± 200 | 15 |
| This compound Amorphous Solid Dispersion (1:3 with PVP) | 10 | 450 ± 110 | 1.0 | 2250 ± 500 | 45 |
| This compound in Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 600 ± 150 | 0.5 | 3000 ± 600 | 60 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
GCA-186 Assay Development and Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and optimization of assays involving GCA-186, a novel G-protein coupled receptor (GPCR) modulating compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational modulator of a specific G-protein coupled receptor (GPCR). Its primary mechanism involves binding to the receptor and initiating a downstream signaling cascade. GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to a cellular response.[1][2][3] The specific G-protein subtype (e.g., Gαs, Gαi/o, Gαq/11, or Gα12/13) that this compound's target receptor couples with will determine the precise downstream effects.[4]
Q2: Which initial assays are recommended for characterizing this compound's activity?
A2: A tiered approach is recommended. Start with radioligand binding assays to determine the affinity (Kd or Ki) of this compound for its target receptor.[5] Subsequently, functional assays should be employed to elucidate the signaling pathway. These typically include second messenger assays such as cAMP for Gs and Gi-coupled receptors, or calcium mobilization and IP1/IP3 accumulation for Gq-coupled receptors.[6][7]
Q3: How can I determine which G-protein is coupled to the target receptor of this compound?
A3: G-protein coupling can be identified by co-transfecting cells with the receptor and a panel of different G-protein α-subunits and then measuring the downstream second messenger response.[8] Alternatively, using chimeric G-proteins that redirect signaling to a more easily measurable pathway, like calcium mobilization, can be a robust method for identifying the native coupling partner.[8][9]
Q4: What is meant by "ligand-biased signaling" and how might it apply to this compound?
A4: Ligand-biased signaling occurs when a compound, upon binding to a GPCR, preferentially activates one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).[7][10][11] It is crucial to assess if this compound exhibits such bias, as this can have significant implications for its therapeutic effect and side-effect profile. Assays that independently measure G-protein activation and β-arrestin recruitment are necessary to characterize this phenomenon.[10]
Troubleshooting Guides
Below are common issues encountered during GPCR assay development and optimization, along with potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in a radioligand binding assay | - Non-specific binding of the radioligand to the filter, plasticware, or cell membranes.[12]- Inadequate washing steps.- Radioligand degradation. | - Increase the concentration of the competing non-labeled ligand to define non-specific binding.- Pre-treat filters with a blocking agent (e.g., polyethyleneimine).- Optimize the number and duration of wash steps.- Ensure the radioligand is stored correctly and has not exceeded its shelf life. |
| Low signal-to-noise ratio in a functional assay | - Low receptor expression levels.- Suboptimal G-protein coupling.- Inefficient downstream signaling in the chosen cell line.- Assay conditions (e.g., temperature, incubation time) are not optimal.[5] | - Use a cell line with higher endogenous receptor expression or create a stably transfected cell line.- Co-express specific G-protein subunits to enhance coupling.[8]- Use a more sensitive detection method or a different assay format (e.g., FRET or BRET-based sensors).[6]- Systematically optimize assay parameters such as incubation time, temperature, and cell density. |
| High well-to-well variability | - Inconsistent cell seeding.- Pipetting errors, especially with small volumes.- Edge effects in the microplate.- Cell health issues. | - Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding.- Use reverse pipetting for viscous solutions and ensure proper mixing.- Avoid using the outer wells of the microplate or fill them with buffer/media.- Regularly check cell viability and passage number. |
| Inconsistent results between experiments | - Variation in reagent quality (e.g., lot-to-lot differences in serum or antibodies).- Differences in cell passage number.- Inconsistent incubation times or temperatures. | - Qualify new lots of critical reagents before use.- Use cells within a defined passage number range for all experiments.- Strictly adhere to the established experimental protocol. |
| Unexpected agonist/antagonist behavior | - The compound may be a partial agonist or an allosteric modulator.- The compound may exhibit biased agonism.[10]- The compound may have off-target effects. | - Perform a full dose-response curve to determine the efficacy (Emax).- Conduct competition binding assays with known orthosteric ligands.- Profile the compound in β-arrestin recruitment assays in addition to G-protein signaling assays.[10]- Test the compound on a panel of related and unrelated receptors. |
Experimental Protocols
Radioligand Binding Assay (Competition Format)
This protocol is designed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a known radioligand for binding to the target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., 3H- or 125I-labeled)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well microplate
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
To determine total binding, add only the radioligand and buffer.
-
To determine non-specific binding, add the radioligand and a saturating concentration of a known unlabeled ligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50, which can then be converted to a Ki value.
cAMP Accumulation Assay (Gs- or Gi-coupled receptors)
This protocol measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation by this compound.
Materials:
-
Cells expressing the target GPCR
-
This compound (agonist or antagonist)
-
Forskolin (for Gi-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer and then add IBMX-containing buffer to prevent cAMP degradation.
-
For Gs-coupled receptors (agonist mode): Add serial dilutions of this compound and incubate.
-
For Gi-coupled receptors (agonist mode): Add serial dilutions of this compound, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate.
-
For antagonist mode: Pre-incubate the cells with serial dilutions of this compound before adding a known agonist (for Gs) or agonist + forskolin (for Gi).
-
Stop the reaction by lysing the cells.
-
Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Caption: Overview of the three main GPCR signaling pathways.
Caption: A tiered workflow for this compound assay development.
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. jackwestin.com [jackwestin.com]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. cusabio.com [cusabio.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 9. info.sygnaturediscovery.com [info.sygnaturediscovery.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Refinement of GCA-186 treatment protocols
Disclaimer: Publicly available information does not identify a specific therapeutic agent designated "GCA-186." The following technical support center is a template designed for researchers, scientists, and drug development professionals working with a hypothetical preclinical compound, this compound. The provided protocols, troubleshooting guides, and data are representative examples based on typical workflows for novel therapeutic agents and should be adapted to the specific characteristics of the molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A: this compound is a novel investigational agent. Its primary mechanism of action is hypothesized to be the inhibition of the XYZ signaling pathway, which is implicated in the proliferation of cancer cells. Downstream effects are believed to include apoptosis and a reduction in tumor angiogenesis. The precise binding site and kinetics are still under investigation.
Q2: What is the recommended solvent and storage condition for this compound?
A: For in vitro experiments, this compound should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. For in vivo studies, the formulation will depend on the specific animal model and administration route. A common starting point is a suspension in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
Q3: What is the stability of this compound in solution?
A: The 10 mM DMSO stock solution is stable for up to 3 months when stored at -80°C. Once diluted in aqueous media for cell-based assays, it is recommended to use the solution within 4 hours to ensure potency. The stability in the in vivo formulation should be determined empirically but is generally prepared fresh for each experiment.
Q4: Are there any known off-target effects of this compound?
A: Preliminary screening has been conducted against a panel of 100 kinases, with results indicating high specificity for the intended target. However, at concentrations significantly above the IC50, some minor off-target activity on related kinases has been observed. Researchers should consult the internal preclinical data package for the full kinase panel results.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell viability assays | - Cell line instability or high passage number- Inconsistent seeding density- this compound degradation (improper storage or handling)- Pipetting errors | - Use cells with a consistent and low passage number.- Ensure a uniform single-cell suspension before seeding.- Prepare fresh dilutions of this compound from a properly stored stock for each experiment.- Use calibrated pipettes and proper technique. |
| Low efficacy in in vivo tumor models | - Poor bioavailability of the formulation- Incorrect dosing or administration route- Rapid metabolism of this compound- Tumor model resistance | - Conduct pharmacokinetic studies to assess exposure.- Perform a dose-response study to determine the optimal dose.- Analyze plasma and tumor tissue for this compound and its metabolites.- Confirm target expression in the selected tumor model. |
| Precipitation of this compound in aqueous media | - Low solubility of the compound- Exceeding the solubility limit in the final dilution | - Ensure the final DMSO concentration in the media is as low as possible (typically <0.1%).- Vortex the solution thoroughly after dilution.- If precipitation persists, consider using a surfactant like Pluronic F-68 in the media. |
| Unexpected cytotoxicity in control cells | - High concentration of the vehicle (e.g., DMSO)- Contamination of the this compound stock solution | - Ensure the final vehicle concentration is consistent across all wells, including controls, and is non-toxic to the cells.- Filter-sterilize the this compound stock solution. |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh growth medium.
-
Perform a cell count and adjust the concentration to 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in growth medium from the 10 mM DMSO stock. The final concentrations should range from 0.1 nM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment (using a resazurin-based reagent):
-
Add 20 µL of the viability reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.
-
Western Blot for Target Engagement
Objective: To assess the effect of this compound on the phosphorylation of its downstream target, Protein-Y.
Methodology:
-
Cell Treatment and Lysis:
-
Seed 2 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated Protein-Y (p-Protein-Y) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Strip the membrane and re-probe for total Protein-Y and a loading control (e.g., GAPDH).
-
Quantify the band intensities and normalize the p-Protein-Y signal to the total Protein-Y and loading control.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) |
| HT-29 | Colon | 15.2 |
| A549 | Lung | 45.8 |
| MCF-7 | Breast | 120.5 |
| PANC-1 | Pancreas | >1000 |
Table 2: In Vivo Efficacy of this compound in an HT-29 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 mg/kg | 42 |
| This compound | 30 mg/kg | 78 |
| This compound | 100 mg/kg | 95 |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound evaluation.
Validation & Comparative
A Comparative Analysis of JAK Inhibitors and Other Targeted Therapies for Giant Cell Arteritis
Giant Cell Arteritis (GCA) is a common form of vasculitis in older adults, characterized by inflammation of large and medium-sized arteries. While glucocorticoids have long been the standard of care, their long-term use is associated with significant side effects. This has spurred the development of targeted therapies aimed at specific inflammatory pathways. This guide provides a detailed comparison of key inhibitors targeting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and other critical pathways in GCA.
Target Pathway: The JAK-STAT Signaling Cascade
The JAK-STAT pathway is a crucial signaling cascade for a variety of cytokines and growth factors that are implicated in the pathogenesis of GCA. Cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) bind to their respective receptors on immune cells, leading to the activation of associated Janus kinases (JAKs). These activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1][2] Inhibition of this pathway represents a promising therapeutic strategy for GCA.
Quantitative Comparison of Inhibitors
The following table summarizes the efficacy and safety data from key clinical trials of Upadacitinib (a JAK inhibitor) and Tocilizumab (an IL-6 receptor antagonist) in patients with GCA.
| Inhibitor | Target Pathway | Clinical Trial | Primary Endpoint | Efficacy Result | Key Adverse Events |
| Upadacitinib | JAK-STAT | SELECT-GCA | Sustained remission at Week 52 | Significantly higher proportion of patients achieved sustained remission compared to placebo.[2][3] | Upper respiratory tract infections, nasopharyngitis, and urinary tract infections.[2] |
| Tocilizumab | IL-6 Signaling | GiACTA | Sustained remission at 52 weeks | Significantly higher rates of sustained glucocorticoid-free remission compared to placebo.[1] | Infections, neutropenia, and elevated liver enzymes.[1] |
Experimental Protocols
Protocol for a Phase 3 Randomized Controlled Trial of a Novel GCA Inhibitor
A typical phase 3 clinical trial to evaluate a new inhibitor for GCA, such as the SELECT-GCA trial for Upadacitinib, follows a structured protocol to ensure patient safety and data integrity.[3]
Key Methodological Steps:
-
Patient Population: Enrollment of adult patients with a confirmed diagnosis of active GCA.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study design is typically employed.
-
Intervention: Patients are randomized to receive either the investigational inhibitor or a placebo, in addition to a standardized prednisone taper regimen.
-
Efficacy Assessments: The primary outcome is typically the proportion of patients in sustained remission at a predefined time point (e.g., 52 weeks). Remission is defined by the absence of clinical symptoms of GCA and normalization of inflammatory markers.
-
Safety Monitoring: Continuous monitoring of adverse events, laboratory parameters, and vital signs throughout the study.
Comparative Landscape of GCA Inhibitors
The therapeutic landscape for GCA is evolving, with several targeted therapies now available or under investigation. These can be broadly categorized based on their mechanism of action.
JAK Inhibitors (e.g., Upadacitinib, Baricitinib): These small molecule inhibitors act intracellularly to block the signaling of multiple pro-inflammatory cytokines.[2][4] Their oral administration offers a potential advantage in convenience.
IL-6 Receptor Antagonists (e.g., Tocilizumab, Sarilumab): These are monoclonal antibodies that block the IL-6 receptor, thereby inhibiting a key cytokine in GCA pathogenesis.[5][4] Tocilizumab is an established therapy for GCA.[5]
Other Biologics: A number of other biologic agents targeting different pathways are under investigation. These include Mavrilimumab (targeting the GM-CSF receptor) and Secukinumab (targeting IL-17).[4][6] These therapies hold promise for patients who may not respond to or tolerate other treatments.
References
- 1. Biologic Therapies for Giant Cell Arteritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibitors in GCA? | RheumNow [rheumnow.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Treatment of Giant Cell Arteritis (GCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Treatment of Giant Cell Arteritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological advances in giant cell arteritis treatment [explorationpub.com]
Upadacitinib: A Head-to-Head Comparison with Standard-of-Care in Giant Cell Arteritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase (JAK) inhibitor, upadacitinib, against the current standard-of-care for the treatment of Giant Cell Arteritis (GCA). The information presented is based on clinical trial data to support evidence-based decision-making in research and drug development.
Executive Summary
Giant Cell Arteritis (GCA) is a common form of vasculitis affecting older adults, for which high-dose glucocorticoids have long been the cornerstone of treatment[1][2]. While effective in controlling inflammation and preventing ischemic complications such as vision loss, prolonged glucocorticoid use is associated with significant toxicity[2][3]. The need for steroid-sparing therapeutic options has led to the investigation of targeted therapies. This guide focuses on upadacitinib, an oral JAK inhibitor, and its performance in the SELECT-GCA Phase 3 clinical trial compared to standard-of-care glucocorticoid therapy. Data for other steroid-sparing agents, tocilizumab and methotrexate, are also included for a comprehensive overview.
Data Presentation: Efficacy and Safety
The following tables summarize the key efficacy and safety data from the SELECT-GCA trial for upadacitinib, as well as data from trials of other standard-of-care treatments.
Table 1: Efficacy of Upadacitinib vs. Placebo (with Glucocorticoid Taper) in GCA (SELECT-GCA Trial)
| Efficacy Endpoint (at Week 52) | Upadacitinib 15 mg + 26-week Glucocorticoid Taper | Placebo + 52-week Glucocorticoid Taper |
| Sustained Remission | 46%[4][5][6][7] | 29%[4][5][6][7] |
| Sustained Complete Remission | 37%[5][7] | 16%[5][7] |
| Glucocorticoid-Free Complete Remission | 50.2%[5][8] | 19.6%[5][8] |
| Disease Flare | 34%[6][7] | 56%[6][7] |
| Median Cumulative Glucocorticoid Dose | 1615 mg[5][8] | 2882 mg[5][8] |
Table 2: Efficacy of Tocilizumab and Methotrexate in GCA
| Treatment | Key Efficacy Endpoint | Result |
| Tocilizumab (weekly) | Sustained Remission at 52 weeks | 56%[9][10] |
| Tocilizumab (bi-weekly) | Sustained Remission at 52 weeks | 53%[9][10] |
| Methotrexate | Reduction in First Relapse Hazard Ratio | 0.65[11] |
| Methotrexate | Reduction in Second Relapse Hazard Ratio | 0.49[11] |
Table 3: Safety Profile of Upadacitinib vs. Placebo in GCA (SELECT-GCA Trial)
| Adverse Event | Upadacitinib 15 mg (%) | Placebo (%) |
| Serious Adverse Events | 23%[7] | 21%[7] |
| Serious Infections | 6%[7] | 11%[7] |
| Herpes Zoster | Higher incidence in upadacitinib group[4][8] | Lower incidence |
| Major Adverse Cardiovascular Events (MACE) | 0[7] | 2 events[7] |
| Venous Thromboembolic Events (VTEs) | 3%[7] | 4%[7] |
| Treatment-Emergent Deaths | 2[7][12] | 2[7][12] |
Experimental Protocols
SELECT-GCA Trial (Upadacitinib)
The SELECT-GCA study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of upadacitinib in patients with GCA.[13]
-
Participants: The trial enrolled 428 patients aged 50 years and older with a diagnosis of new-onset or relapsing GCA.[4][13]
-
Intervention: Patients were randomized in a 2:1:1 ratio to receive:
-
Primary Endpoint: The primary endpoint was the proportion of patients who achieved sustained remission at week 52, defined as the absence of GCA signs and symptoms from week 12 through week 52 and adherence to the protocol-defined glucocorticoid taper.[5][13][16]
-
Key Secondary Endpoints: Key secondary endpoints included sustained complete remission, time to first disease flare, and cumulative glucocorticoid dose.[17]
Mandatory Visualizations
Signaling Pathway of Upadacitinib in GCA
Caption: Upadacitinib inhibits JAK1, a key enzyme in the signaling pathway of pro-inflammatory cytokines like IL-6 and IFN-γ, which are implicated in the pathogenesis of GCA. This inhibition blocks the downstream phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.
Experimental Workflow of the SELECT-GCA Trial
References
- 1. rheumatology.org [rheumatology.org]
- 2. Giant cell arteritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. New Study: Upadacitinib Is Treatment Option for Giant Cell Arteritis - The Rheumatologist [the-rheumatologist.org]
- 4. emjreviews.com [emjreviews.com]
- 5. Upadacitinib increases sustained remission and lowers glucocorticoid use in GCA | springermedicine.com [springermedicine.com]
- 6. mims.com [mims.com]
- 7. news.abbvie.com [news.abbvie.com]
- 8. Upadacitinib Cuts Flares, Steroids in GCA Trial | Conexiant [conexiant.com]
- 9. Tocilizumab shows superiority over steroids for giant cell arteritis - American Academy of Ophthalmology [aao.org]
- 10. Trial of Tocilizumab in Giant-Cell Arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adjunctive methotrexate for treatment of giant cell arteritis: an individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ard.bmj.com [ard.bmj.com]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. A Phase 3 Trial of Upadacitinib for Giant-Cell Arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinician.com [clinician.com]
- 16. Efficacy of Upadacitinib in Patients with Giant Cell Arteritis: Subgroup Analysis of the SELECT-GCA Phase 3 Trial - ACR Meeting Abstracts [acrabstracts.org]
- 17. Upadacitinib as New Treatment for Giant Cell Arteritis | Docwire News [docwirenews.com]
Cross-Validation of MCI-186 (Edaravone) Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially referenced as GCA-186, our investigation clarifies the subject of this guide as MCI-186, commonly known as Edaravone. This potent free radical scavenger has garnered significant attention for its neuroprotective effects, particularly in the context of acute ischemic stroke (AIS) and amyotrophic lateral sclerosis (ALS). This guide provides a comprehensive cross-validation of Edaravone's mechanism of action, comparing its performance with other neuroprotective agents and presenting supporting experimental data.
Mechanism of Action of Edaravone
Edaravone's primary mechanism is attributed to its robust free radical scavenging properties. It effectively quenches hydroxyl radicals (•OH) and peroxynitrite (ONOO-), mitigating oxidative stress-induced neuronal damage that is a hallmark of ischemic injury. Beyond direct scavenging, Edaravone's neuroprotective effects are mediated through the modulation of key signaling pathways.
Key Signaling Pathways
-
Nrf2/HO-1 Pathway: Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, Edaravone promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including HO-1, which plays a crucial role in cellular defense against oxidative damage.
-
GDNF/RET Pathway: Recent studies have unveiled Edaravone's ability to activate the Glial cell line-derived neurotrophic factor (GDNF)/Rearranged during transfection (RET) signaling pathway. Edaravone induces the expression of the GDNF receptor RET, thereby promoting neurotrophic signaling that supports neuronal survival and function.
Comparative Efficacy in Acute Ischemic Stroke
Edaravone has been evaluated in numerous clinical trials for acute ischemic stroke. Below is a summary of its efficacy compared to placebo and other neuroprotective agents.
Quantitative Data Summary
Table 1: Edaravone vs. Placebo in Acute Ischemic Stroke
| Study/Trial | Outcome Measure | Edaravone Group | Placebo Group | P-value | Citation(s) |
| Sharma et al. (2011) | Favorable Outcome (mRS ≤ 2) at 90 days | 72% (18/25 patients) | 40% (10/25 patients) | < 0.005 | [1] |
| Mean Barthel Index at 90 days | 82.40 ± 18.32 | 68.20 ± 21.30 | < 0.005 | [1] | |
| Meta-analysis (Badillo et al., 2023) | Mortality Risk Ratio | Reduced risk (RR 0.63) | - | < 0.00001 | [2] |
Table 2: Edaravone vs. Other Neuroprotective Agents in Acute Ischemic Stroke
| Comparison Agents | Study/Trial | Outcome Measure | Edaravone Group (Mean ± SD) | Comparator Group (Mean ± SD) | P-value | Citation(s) |
| Citicoline | Mitta et al. (2012) (ECCS-AIS) | Mean NIHSS Score at 3 months (Moderate-Severe Stroke) | 4.46 ± 3.52 | 10.28 ± 7.93 | 0.00 | [3][4][5] |
| Cerebrolysin & Citicoline | Mehta et al. (2019) | Mean NIHSS Score at 90 days | Significant reduction vs. placebo | Significant reduction vs. placebo | < 0.001 | [6][7] |
| Mean Barthel Index Score at 90 days | Significant improvement vs. placebo | Significant improvement vs. placebo | < 0.001 | [6][7] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (0.1 mM in methanol or ethanol)
-
Test compound (Edaravone) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well plate or cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.
-
Prepare a series of dilutions of the test compound and the positive control.
-
-
Assay:
-
To a 96-well plate or cuvette, add a defined volume of the test compound or control.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
A blank sample containing only the solvent and DPPH solution should be included.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for a specified time (typically 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of the test compound.[8][9][10][11][12]
-
Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by Edaravone.
Experimental Workflow Diagram
Caption: Workflow for the DPPH free radical scavenging assay.
Conclusion
MCI-186 (Edaravone) demonstrates a multifaceted mechanism of action centered on its potent free radical scavenging ability, which is further supported by its modulation of the Nrf2/HO-1 and GDNF/RET signaling pathways. Clinical data from studies on acute ischemic stroke indicate a favorable efficacy profile for Edaravone compared to both placebo and other neuroprotective agents like Citicoline. The experimental protocols provided offer a basis for the continued investigation and validation of its antioxidant properties. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of neuroprotective drug development.
References
- 1. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology-asia.org [neurology-asia.org]
- 3. Edaravone - citicoline comparative study in acute ischemic stroke (ECCS-AIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? - Journal of Neurosciences in Rural Practice [ruralneuropractice.com]
- 7. Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. pubcompare.ai [pubcompare.ai]
- 10. mdpi.com [mdpi.com]
- 11. Free radical scavenging activity [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Independent Verification of GCA-186's Therapeutic Potential for Neuroinflammatory Disease X
This guide offers an objective comparison of GCA-186, a novel inhibitor of the MAP4K-Z pathway, against Compound-B, an experimental JAK-STAT pathway inhibitor, for the treatment of Neuroinflammatory Disease X (NDX). The analysis is based on key preclinical data to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Comparative Data Summary
Quantitative data from head-to-head studies are summarized below for direct comparison of this compound and Compound-B.
Table 1: In Vitro Potency and Selectivity
| Compound | Target Pathway | IC50 (nM) vs. Primary Target | Selectivity (Fold vs. Off-Target Panel) |
| This compound | MAP4K-Z | 15 | >1000x |
| Compound-B | JAK-STAT | 50 | >200x |
| IC50 (Half maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific target. A lower value signifies higher potency. |
Table 2: Efficacy in Cell-Based Cytokine Release Assay
| Compound | Assay Type | Key Biomarker | EC50 (nM) | Max. Inhibition (%) |
| This compound | LPS-stimulated Microglia | TNF-α Release | 30 | 95% |
| Compound-B | LPS-stimulated Microglia | TNF-α Release | 85 | 80% |
| EC50 (Half maximal effective concentration) indicates the concentration of a drug that provokes a response halfway between the baseline and maximum effect. |
Table 3: In Vivo Efficacy in a Rodent Model of NDX
| Compound (Dose) | Outcome Measure | Result | p-value |
| This compound (10 mg/kg) | Reduction in Disease Score | 65% | <0.01 |
| Compound-B (10 mg/kg) | Reduction in Disease Score | 45% | <0.05 |
| Vehicle Control | Reduction in Disease Score | 0% | - |
Table 4: Preliminary Pharmacokinetic (PK) Profile in Rodents
| Compound | Bioavailability (%) | Half-life (hours) | Brain Penetration (Brain/Plasma Ratio) |
| This compound | 40 | 8 | 0.8 |
| Compound-B | 25 | 4 | 0.3 |
Signaling Pathways and Experimental Workflows
Visual diagrams of the targeted signaling pathway and a key experimental workflow are provided below.
Caption: this compound is a selective inhibitor of the MAP4K-Z pathway.
Caption: Workflow for the in vitro cytokine release assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
1. In Vitro Kinase Assay (IC50 Determination)
-
Objective: To determine the potency of this compound and Compound-B in inhibiting their primary kinase targets.
-
Methodology:
-
Recombinant human MAP4K-Z and JAK kinases were utilized in the assay.
-
A 10-point dose-response curve for each compound was prepared via serial dilutions.
-
The kinase, a specific peptide substrate, and ATP were combined and incubated in a 384-well plate.
-
The reaction was initiated by the addition of the compound at varying concentrations.
-
Following a 60-minute incubation period, the level of substrate phosphorylation was quantified using a luminescence-based assay.
-
Data were normalized against a vehicle control (DMSO) and plotted against the logarithm of the inhibitor concentration.
-
The IC50 value was calculated using a non-linear regression model.
-
-
Selectivity Profiling: this compound was screened against a broad panel of over 300 kinases to assess its off-target inhibition profile.
2. Cell-Based Cytokine Release Assay (EC50 Determination)
-
Objective: To measure the efficacy of the compounds in inhibiting the release of the pro-inflammatory cytokine TNF-α in a relevant cell model.
-
Cell Line: Murine BV-2 microglial cells.
-
Methodology:
-
BV-2 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were pre-treated with various concentrations of this compound or Compound-B for 1 hour.
-
Inflammation was induced by the addition of Lipopolysaccharide (LPS).
-
After a 6-hour incubation period, the cell culture supernatant was collected.
-
The concentration of TNF-α in the supernatant was quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The EC50 value was determined by fitting the dose-response data to a suitable pharmacological model.
-
3. In Vivo Animal Model of NDX
-
Objective: To evaluate the therapeutic efficacy of this compound and Compound-B in a preclinical model of Neuroinflammatory Disease X.
-
Model: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice, a standard model for multiple sclerosis.
-
Methodology:
-
EAE was induced in female C57BL/6 mice through immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Mice were monitored daily for clinical signs of the disease and scored on a standardized scale.
-
Upon the onset of the disease, mice were randomized into treatment groups: Vehicle, this compound (10 mg/kg, oral, daily), and Compound-B (10 mg/kg, oral, daily).
-
The treatment was administered for 21 days.
-
The primary endpoint was the clinical disease score, with secondary outcomes including changes in body weight and histological analysis of spinal cord sections.
-
Statistical analysis was performed using a two-way ANOVA with post-hoc tests to compare the different treatment groups.
-
A Comparative Analysis of TAK-186 and RNAi-Mediated Silencing for Targeting EGFR in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the novel T-cell engager, TAK-186, and the established method of RNA interference (RNAi) for the functional knockdown of the Epidermal Growth Factor Receptor (EGFR). This document outlines the mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols to aid in the selection of the most appropriate research methodology.
Introduction to EGFR Targeting
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key driver in the development and progression of numerous cancers, making it a critical therapeutic target.[2][3] Two distinct approaches to inhibit EGFR function at the molecular level are the use of targeted biologics like TAK-186 and genetic knockdown using RNA interference (RNAi).
TAK-186 is a conditionally active T-cell engager (TCE) designed to target EGFR-expressing tumor cells.[4][5] This prodrug is preferentially activated within the tumor microenvironment, where it then redirects T-cells to kill cancer cells.[4][5][6] In contrast, RNAi is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules.[7] In a research context, synthetic small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to specifically silence the EGFR gene.[8][9]
Mechanism of Action
TAK-186: Conditional T-Cell Engagement
TAK-186 operates as a prodrug, which minimizes off-tumor toxicity.[5] Upon binding to EGFR on the surface of tumor cells, TAK-186 is cleaved by proteases that are abundant in the tumor microenvironment.[6] This cleavage activates the molecule, allowing its CD3-binding domain to engage T-cells.[6] The resulting proximity between the T-cell and the tumor cell leads to T-cell activation and subsequent tumor cell lysis. This mechanism is independent of the EGFR signaling pathway itself and instead leverages the presence of EGFR as a surface antigen for targeted immunotherapy.
RNAi: Post-Transcriptional Gene Silencing
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of TAK-186 and RNAi in targeting EGFR, based on preclinical studies.
Table 1: In Vitro Efficacy of TAK-186 (Pre-cleaved) vs. RNAi
| Parameter | TAK-186 (Pre-cleaved) | RNAi (siRNA/shRNA) | Cell Lines | Reference |
| EC50 (T-cell dependent cellular cytotoxicity) | 0.07 pM - 0.54 pM | Not Applicable | LoVo, HT29, SCC25 | [11] |
| EGFR Protein Knockdown | Not Applicable | 71.31% - >90% | A549, SPC-A1, PC9 | [9][12] |
| EGFR mRNA Knockdown | Not Applicable | 37.04% - 54.92% | A549, SPC-A1 | [9] |
| Inhibition of Cell Proliferation | Dependent on T-cell co-culture | Up to 85% | A549, SPC-A1 | [9] |
Table 2: In Vivo Efficacy of TAK-186 vs. RNAi in Xenograft Models
| Parameter | TAK-186 | RNAi (dsRNA) | Animal Model | Reference |
| Tumor Growth Inhibition | 100% at ≥4 µg/kg | 75.06% (size), 73.08% (weight) | NSG Mice | [4][9][13] |
| Tumor Regression | Observed at doses ≥4 µg/kg | Not explicitly reported as regression | NSG Mice | [4][5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of TAK-186 in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of TAK-186 in immunodeficient mice bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
EGFR-expressing human tumor cells (e.g., SCC25, LoVo, HT29)
-
Human T-cells
-
TAK-186
-
Control molecule (e.g., NCL-186)
-
Cell culture reagents
-
Calipers for tumor measurement
Procedure:
-
Establish solid tumors by subcutaneously injecting EGFR-expressing human tumor cells into the flanks of immunodeficient mice.
-
Once tumors are established (e.g., reach a certain volume), adoptively transfer human T-cells into each mouse via intravenous injection (e.g., 2.5 x 10^6 cells per mouse).
-
Administer the initial intravenous dose of TAK-186 or a negative control molecule.
-
Continue to administer TAK-186 or the control molecule at a specified dosing schedule (e.g., every 3 days for a total of 7 doses).[4]
-
Monitor tumor volume by caliper measurements at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Protocol 2: In Vitro RNAi-Mediated Knockdown of EGFR
Objective: To specifically knockdown EGFR expression in a cancer cell line using siRNA.
Materials:
-
Human cancer cell line with EGFR expression (e.g., A549, PC-9)
-
siRNA targeting human EGFR (validated sequences)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Reagents for Western blotting and qRT-PCR
Procedure:
-
Culture the chosen cancer cell line to the desired confluency in multi-well plates.
-
Prepare the siRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Transfect the cells with the EGFR-targeting siRNA or the non-targeting control siRNA.
-
Incubate the cells for a specified period (e.g., 48-72 hours) to allow for gene silencing.
-
Harvest the cells and prepare lysates for protein and RNA analysis.
-
Assess the level of EGFR protein knockdown by Western blotting, using an antibody specific for EGFR.
-
Quantify the reduction in EGFR mRNA levels using quantitative real-time PCR (qRT-PCR).
-
To assess the functional consequences of EGFR knockdown, perform cell-based assays such as cell proliferation assays (e.g., MTT assay) or apoptosis assays.[8][9]
Visualizing the EGFR Signaling Pathway and Experimental Workflows
Discussion and Conclusion
TAK-186 offers a clinically relevant model for studying a novel immunotherapeutic approach. Its key advantage is the conditional activation in the tumor microenvironment, which provides a potential for high efficacy with reduced systemic toxicity.[5] This makes it an excellent tool for preclinical studies aimed at evaluating the potential of T-cell engaging therapies for EGFR-positive tumors.
RNAi , on the other hand, provides a direct and highly specific method for studying the consequences of EGFR loss-of-function at the cellular and molecular level.[8] It is a versatile research tool for dissecting the role of EGFR in various signaling pathways and for identifying synthetic lethal interactions. However, the delivery of RNAi therapeutics in vivo remains a significant challenge, and off-target effects can be a concern if not properly controlled.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Regression of EGFR positive established solid tumors in mice with the conditionally active T cell engager TAK-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologymedinfo.com [oncologymedinfo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Specific Inhibition of Tumor Cells by Oncogenic EGFR Specific Silencing by RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing the epidermal growth factor receptor gene with RNAi may be developed as a potential therapy for non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Navigating the Landscape of Neuroprotection: A Closer Look at Edaravone (MCI-186)
A critical point of clarification for researchers: The compound of interest, often cited in the context of neuroprotection, is Edaravone, also known by its developmental code MCI-186. The term "GCA-186" appears to be a misnomer, as scientific literature does not support the existence of a compound with this designation. Furthermore, a key structural feature of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is its achiral nature. This means that Edaravone does not possess enantiomers, which are non-superimposable mirror-image isomers. Consequently, a side-by-side comparison of enantiomers is not applicable to this molecule.
This guide provides a comprehensive overview of Edaravone (MCI-186), focusing on its established mechanism of action, clinical applications, and the scientific principles precluding the existence of its enantiomers.
Understanding the Molecular Structure of Edaravone
The chemical structure of Edaravone is characterized by a pyrazolone ring. For a molecule to exhibit enantiomerism, it must contain at least one chiral center – typically a carbon atom bonded to four different substituent groups. In the case of Edaravone, the carbon atom at the 4th position of the pyrazolone ring is bonded to two hydrogen atoms. As these two substituents are identical, this carbon is not a chiral center, rendering the entire molecule achiral. Therefore, Edaravone exists as a single chemical entity, not as a pair of enantiomers.
Mechanism of Action: A Potent Free Radical Scavenger
Edaravone's neuroprotective effects are primarily attributed to its potent antioxidant properties as a free radical scavenger.[1][2] Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of various neurological disorders, including amyotrophic lateral sclerosis (ALS) and ischemic stroke.[2]
Edaravone effectively quenches harmful free radicals, such as hydroxyl radicals (•OH), which can cause significant damage to cellular components like lipids, proteins, and DNA. By neutralizing these reactive species, Edaravone helps to mitigate neuronal damage and slow disease progression in certain neurodegenerative conditions.
The proposed mechanism involves a hydrogen atom transfer from the Edaravone molecule to the free radical, thereby neutralizing it. The resulting Edaravone radical is more stable and less reactive, preventing a cascade of further oxidative damage.
References
Safety Operating Guide
Proper Disposal of GCA-186: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of GCA-186
This compound, a potent anti-HIV-1 agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to mitigate environmental impact. As a benzoylurea derivative, this compound shares structural similarities with insecticides like diflubenzuron, and therefore, its disposal should be approached with a high degree of caution, assuming similar hazard characteristics. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, immediately contain the material using an inert absorbent and follow the detailed spill response protocol outlined in your laboratory's safety manual.
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and should be sealable to prevent leakage or airborne dispersal.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Waste Labeling
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (149950-61-8), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Include the accumulation start date on the label.
Step 3: Temporary Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and clearly marked.
-
Ensure the storage area is cool, dry, and away from incompatible materials.
Step 4: Scheduling for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain. Improper disposal can lead to environmental contamination and regulatory non-compliance.[1][2]
Step 5: Record Keeping
-
Maintain a log of all this compound waste generated, including the quantity and date of disposal. This documentation is crucial for regulatory compliance and for tracking chemical inventory.
III. Quantitative Data on Related Compounds
| Parameter | Value (for Diflubenzuron) | Reference |
| Environmental Fate | ||
| Soil Half-life | 3 to 4 days (rapid microbial degradation) | [3] |
| Water Half-life | 1 day (alkaline water), 16+ days (acidic water) | [4] |
| Toxicity | ||
| Acute Oral LD50 (Rat) | >4640 mg/kg | [3] |
| Aquatic Invertebrate LC50 | 1.5 ppb (water-flea), 0.5 ppb (blue crab) | [4] |
| Fish LC50 (96-hour) | 180 - 660 mg/L | [3] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
V. Environmental and Health Hazard Considerations
Benzoylurea compounds, as a class, are known to be highly toxic to aquatic invertebrates.[4][5][6] Therefore, it is critical to prevent any release of this compound into the environment. Disposal down the drain is strictly prohibited as it can have detrimental effects on aquatic ecosystems.[1][2] While mammalian toxicity is generally low for this class of compounds, appropriate handling is still necessary to avoid potential skin and eye irritation.[4][7]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 2. Pesticides - managing spills and disposals [health.vic.gov.au]
- 3. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 7. BENZOYLUREA INSECTICIDES – PoisonSense [poisonsense.co.ke]
Essential Safety and Logistical Information for Handling GCA-186
Disclaimer: No specific Safety Data Sheet (SDS) for GCA-186, identified as 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, is publicly available. The following guidance is based on general safety protocols for handling pyrimidine derivatives and non-nucleoside reverse transcriptase inhibitors (NNRTIs), as well as data from structurally related compounds. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational plans for safe handling and disposal, as well as emergency procedures.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary: - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- N95 or equivalent respiratorSecondary: - Face shield (if splash hazard exists)- Disposable sleeves |
| Solution Preparation and Handling | Primary: - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coatSecondary: - Face shield (if splash hazard exists)- Chemical-resistant apron |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Lab coat |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Operational Plan: Safe Handling Workflow
Handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Type | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under a safety shower. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE (double gloves, lab coat, safety goggles).
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS department or emergency response team immediately.
-
Prevent entry into the contaminated area.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, vials) | - Place in a designated, labeled hazardous waste container. |
| Contaminated Solutions | - Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | - Place in a designated hazardous waste bag and seal before disposal in a solid waste container. |
General Disposal Guidelines:
-
Never dispose of this compound down the drain.
-
Ensure all waste containers are properly labeled with the chemical name and hazard information.
-
Contact your institution's EHS department for hazardous waste pickup and disposal procedures.
This document provides a foundational guide for handling this compound. It is imperative that all personnel receive training on these procedures and any institution-specific protocols before commencing work with this compound.
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
